molecular formula C22H24N2O8S2 B1667959 (Z-Cys-OH)2 CAS No. 6968-11-2

(Z-Cys-OH)2

Cat. No.: B1667959
CAS No.: 6968-11-2
M. Wt: 508.6 g/mol
InChI Key: PTRQEEVKHMDMCF-UHFFFAOYSA-N
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Description

BSBM7 is an inhibitor of Aβ aggregation and neuronal toxicity. It acts by reversing the aggregation and toxicity of amyloid-β (Aβ) peptides.

Properties

IUPAC Name

3-[[2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRQEEVKHMDMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989832
Record name N,N'-Bis[(benzyloxy)(hydroxy)methylidene]cystine
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Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6968-11-2
Record name N,N'-Dibenzyloxycarbonyl-L-cystine
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Record name N,N'-dibenzyloxycarbonyl-L-cystine
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Foundational & Exploratory

discovery and history of Z-protected cysteine dimers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Z-Protected Cysteine Dimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of reactive functional groups is a cornerstone of synthetic organic chemistry, particularly in the realm of peptide synthesis. Among the proteinogenic amino acids, cysteine presents a unique challenge due to its nucleophilic thiol side chain, which can readily undergo oxidation to form disulfide bonds. The strategic protection and deprotection of this thiol group are critical for the controlled synthesis of complex peptides. This technical guide delves into the discovery, history, and chemical properties of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly referred to as Z-protected cysteine dimer. This compound has played a significant role in the development of solution-phase peptide synthesis and continues to be a valuable building block for chemists.

Discovery and Historical Context

The journey of Z-protected cysteine dimers is intrinsically linked to a landmark innovation in peptide chemistry: the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. In 1932, Max Bergmann and Leonidas Zervas published their seminal work on a general method for peptide synthesis, which introduced the Z-group as a means to reversibly protect the α-amino group of amino acids. This discovery was a pivotal moment, enabling the stepwise and controlled elongation of peptide chains for the first time.

The Z-group could be introduced by reacting an amino acid with benzyl (B1604629) chloroformate under alkaline conditions. Crucially, it was stable to the conditions required for peptide bond formation but could be readily cleaved by catalytic hydrogenation, a method that did not affect the newly formed peptide bonds.

While Bergmann and Zervas's initial paper focused on the protection of the amino group, the principles were soon applied to other functional groups. The protection of the amino groups of L-cystine, the dimer of cysteine, with the Z-group yielded N,N'-dibenzyloxycarbonyl-L-cystine. This allowed for the incorporation of a pre-formed disulfide bridge into a growing peptide chain, a significant advantage in the synthesis of disulfide-containing peptides like oxytocin (B344502) and insulin. The use of Z-protected cystine was particularly prominent in solution-phase peptide synthesis before the widespread adoption of solid-phase methods.

Quantitative Data

The physical and chemical properties of N,N'-bis(benzyloxycarbonyl)-L-cystine are crucial for its application in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Name N,N'-bis(benzyloxycarbonyl)-L-cystineN/A
Synonyms (Z-Cys-OH)₂, di-Z-L-Cystine, N,N'-Dicarbobenzoxy-L-cystine[1]
CAS Number 6968-11-2[2][3]
Molecular Formula C₂₂H₂₄N₂O₈S₂[2][3]
Molecular Weight 508.56 g/mol [2][3]
Appearance White solid/powder[2]
Melting Point 118-122 °C[2]
Optical Rotation [α]²⁰/D ~ -91° (c=2 in acetic acid)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Experimental Protocols

Synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine

This protocol describes the synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine from L-cystine and benzyl chloroformate. The procedure is adapted from established methods for the Z-protection of amino acids.

Materials:

Procedure:

  • In a round-bottom flask, dissolve L-cystine (1 equivalent) in a 1 M sodium hydroxide solution (2 equivalents) with stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of benzyl chloroformate (2.2 equivalents) in toluene.

  • Add the benzyl chloroformate solution dropwise to the cold, stirring solution of L-cystine over a period of 1-2 hours, maintaining the temperature between 0-5 °C. During the addition, maintain the pH of the reaction mixture between 9-10 by the concurrent dropwise addition of a 2 M NaOH solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with toluene or diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate of N,N'-bis(benzyloxycarbonyl)-L-cystine should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N,N'-bis(benzyloxycarbonyl)-L-cystine as a white solid.

  • Dry the purified product under vacuum.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product L_Cystine L-Cystine Reaction_Vessel Reaction at 0-5°C, pH 9-10 L_Cystine->Reaction_Vessel Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel Washing Washing with Toluene Reaction_Vessel->Washing 1. Acidification Acidification with HCl Washing->Acidification 2. Filtration Filtration Acidification->Filtration 3. Recrystallization Recrystallization Filtration->Recrystallization 4. Z_Cys_Dimer N,N'-bis(benzyloxycarbonyl)-L-cystine Recrystallization->Z_Cys_Dimer 5.

Caption: General workflow for the synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine.

Role in Peptide Synthesis

Peptide_Synthesis_Role cluster_building_blocks Building Blocks cluster_synthesis_steps Solution-Phase Peptide Synthesis cluster_products Products Z_Cys_Dimer Z-(Cys)₂-OH (N,N'-bis(benzyloxycarbonyl)-L-cystine) Coupling_1 Coupling Reaction 1 (e.g., DCC/HOBt) Z_Cys_Dimer->Coupling_1 Amino_Acid_1 Z-AA₁-OH Amino_Acid_1->Coupling_1 Amino_Acid_2 H-AA₂-OR Coupling_2 Coupling Reaction 2 (e.g., DCC/HOBt) Amino_Acid_2->Coupling_2 Protected_Peptide Protected Peptide Z-AA₁-(Cys)₂-AA₂-OR Coupling_1->Protected_Peptide Forms Peptide Bonds Deprotection Selective N-terminal Deprotection (H₂/Pd-C) Deprotection->Coupling_2 Final_Peptide Final Disulfide-Bridged Peptide H-AA₁-(Cys)₂-AA₂-OH Coupling_2->Final_Peptide Protected_Peptide->Deprotection

Caption: Role of Z-protected cysteine dimer in solution-phase peptide synthesis.

References

An In-depth Technical Guide to the Solubility of (Z-Cys-OH)2 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-di-Z-L-cystine, commonly referred to as (Z-Cys-OH)2. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this document focuses on presenting available qualitative solubility information, comparative data for structurally related compounds, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory work involving this compound.

Introduction to this compound

This compound is a protected derivative of the amino acid L-cystine. The benzyloxycarbonyl (Z) group is a common protecting group for the amine functionality in peptide synthesis and other organic chemistry applications. Understanding the solubility of this compound is crucial for its effective use in various experimental settings, including reaction setup, purification, and formulation.

Solubility Profile of this compound

Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100g ) for this compound. However, qualitative solubility information is available from various chemical suppliers.

This compound is reported to be soluble in the following organic solvents: [1]

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

It is important to note that this qualitative information does not specify the exact concentration at which the compound is soluble. Therefore, experimental determination of solubility in the desired solvent system is highly recommended.

Comparative Solubility Data of Related Compounds

To provide a broader context for the solubility of cysteine derivatives, the following tables summarize the quantitative solubility data for the parent amino acids, L-Cysteine and L-Cystine, in various common laboratory solvents. This information can serve as a useful reference point when selecting potential solvents for this compound, keeping in mind that the presence of the bulky, nonpolar Z-groups in this compound will significantly alter its solubility profile compared to the unprotected amino acids.

Table 1: Quantitative Solubility of L-Cysteine

SolventSolubilityTemperature (°C)
Water280 mg/mL25
Acetic AcidFreely SolubleNot Specified
EthanolSolubleNot Specified
AcetoneInsolubleNot Specified
EtherInsolubleNot Specified
Ethyl AcetateInsolubleNot Specified
BenzeneInsolubleNot Specified

Data sourced from PubChem CID 5862[2]

Table 2: Quantitative Solubility of L-Cystine

SolventSolubilityTemperature (°C)
Water0.112 mg/mL25
1 M HCl100 mg/mLNot Specified
Aqueous solutions (pH < 2 or > 8)More soluble than in neutral waterNot Specified

Data sourced from Sigma-Aldrich product information for L-Cystine

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a crystalline solid like this compound in a specific solvent. This protocol can be adapted based on the available equipment and the specific requirements of the experiment.

Materials:

  • This compound

  • High-purity solvent of choice

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and place it into a pre-weighed vial.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Solvent Evaporation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to avoid transferring any solid particles.

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent from the vial completely. This can be achieved by using a gentle stream of inert gas, a rotary evaporator, or by placing the vial in a drying oven at a temperature below the decomposition point of the solute. A vacuum desiccator can be used for the final drying stage.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

    • The solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Thermostatic Shaker) A->B Agitation at constant temp. C Phase Separation (Settling/Centrifugation) B->C Allow to settle D Sample Collection (Filtered Supernatant) C->D Withdraw clear supernatant E Solvent Evaporation D->E Remove solvent F Mass Determination of Solute E->F Weigh dried solute G Solubility Calculation F->G

Caption: A flowchart of the gravimetric method for determining solubility.

While no signaling pathways directly involving this compound have been identified in the literature, its core component, cystine, plays a crucial role in cellular signaling, particularly in the regulation of the mTORC1 pathway and the integrated stress response (ISR). Cystine availability is a key determinant for glutathione (B108866) (GSH) synthesis, which is a major cellular antioxidant.

The diagram below illustrates the conceptual relationship between cystine uptake, GSH synthesis, and the mTORC1 signaling pathway.

G Cystine/Cysteine and mTORC1 Signaling cluster_0 Extracellular cluster_1 Intracellular Cystine_ext Cystine xCT xCT Transporter Cystine_ext->xCT Cystine_int Cystine Cysteine Cysteine Cystine_int->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis mTORC1 mTORC1 Cysteine->mTORC1 ISR Integrated Stress Response (ISR) Cysteine->ISR Inhibits Protein_Synth Protein Synthesis mTORC1->Protein_Synth Activates xCT->Cystine_int

Caption: Role of cystine in mTORC1 signaling and the integrated stress response.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, this guide provides the available qualitative information and a framework for its experimental determination. The comparative data for L-Cysteine and L-Cystine offer valuable context, and the detailed protocol provides a practical approach for researchers to ascertain the solubility of this compound in their specific solvent systems. Understanding the solubility is a critical first step for the successful application of this compound in research and development.

References

An In-depth Technical Guide to (Z-Cys-OH)2: Molecular Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-bis(carboxybenzyl)-L-cystine, commonly abbreviated as (Z-Cys-OH)2. This compound is a disulfide-linked dimer of the amino acid cysteine, where the amino groups are protected by the carboxybenzyl (Z) group. This guide details its molecular characteristics, provides representative experimental protocols for its synthesis and analysis, and situates its relevance within the broader context of biochemical signaling and drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueCitation
Molecular Formula C22H24N2O8S2[1]
Molecular Weight 508.56 g/mol [2]
CAS Number 6968-11-2
Appearance White to off-white powder
Synonyms Di-Z-L-Cystine, N,N'-Dicarbobenzyloxy-L-cystine[1]

Synthesis and Characterization: Representative Protocols

While specific, detailed industrial synthesis protocols for this compound are proprietary, a representative laboratory-scale synthesis can be outlined based on established principles of peptide chemistry. This involves the protection of the amino group of L-cysteine followed by oxidation to form the disulfide bond.

Representative Synthesis Protocol: Oxidation of Z-L-Cysteine

This protocol describes a common method for the formation of a disulfide bond from a protected cysteine monomer.

  • Dissolution: Dissolve N-carboxybenzyl-L-cysteine (Z-Cys-OH) in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

  • Oxidation: Introduce a mild oxidizing agent. Common reagents for this purpose include hydrogen peroxide, iodine, or air oxidation catalyzed by a transition metal. The reaction is typically stirred at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.

  • Work-up and Purification: Once the reaction is complete, the product is typically isolated by precipitation or extraction. Purification is often achieved by recrystallization or column chromatography to yield pure this compound.

Analytical Protocol: Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 508.56 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the molecule by identifying the characteristic signals for the protons and carbons in the carboxybenzyl and cysteine moieties.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the compound. A single, sharp peak under various solvent conditions would indicate a high degree of purity.

Role in Signaling and Drug Development

Cysteine residues and the formation of disulfide bonds are critical in regulating protein structure and function. The reversible formation of disulfide bonds from cysteine thiols can act as a molecular "switch" in response to cellular redox conditions, thereby modulating signaling pathways.

Redox Signaling Pathway

The diagram below illustrates a generalized redox signaling pathway where the oxidation of cysteine residues plays a key role. Reactive oxygen species (ROS) can lead to the formation of disulfide bonds, altering a protein's conformation and, consequently, its activity in a signaling cascade.

RedoxSignaling ROS Reactive Oxygen Species (ROS) Protein_Reduced Protein-SH (Reduced, Active) ROS->Protein_Reduced Oxidation Downstream Downstream Signaling Protein_Reduced->Downstream Signal Transduction Protein_Oxidized Protein-S-S-Protein (Oxidized, Inactive) Protein_Oxidized->Downstream Inhibition Cellular_Response Cellular Response Downstream->Cellular_Response

Caption: Generalized Redox Signaling Pathway.

In the context of drug development, protected amino acid dimers like this compound are valuable building blocks in solid-phase peptide synthesis for creating peptides with specific disulfide bridges. These constrained peptides often exhibit enhanced stability and biological activity.

Experimental Workflow: Peptide Synthesis

The following diagram outlines a simplified workflow for the incorporation of a disulfide bond into a synthetic peptide using a protected cysteine dimer.

PeptideSynthesisWorkflow Start Solid Support Resin Coupling1 Couple First Amino Acid Start->Coupling1 Deprotection1 Deprotection Coupling1->Deprotection1 Coupling2 Couple this compound Deprotection1->Coupling2 Deprotection2 Deprotection Coupling2->Deprotection2 Coupling3 Couple Subsequent Amino Acids Deprotection2->Coupling3 Cleavage Cleave from Resin Coupling3->Cleavage Purification Purify Peptide Cleavage->Purification

Caption: Simplified Peptide Synthesis Workflow.

References

The Biological Activity of Cysteine Derivatives: A Technical Guide Focused on (Z-Cys-OH)2 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous biological processes due to the reactive nature of its thiol group. This reactivity makes cysteine and its derivatives attractive scaffolds for drug design and development. The disulfide bond in cystine, the oxidized dimer of cysteine, is crucial for the structural stability of many proteins.[1][2] Derivatives of cysteine, such as N,N'-bis(benzyloxycarbonyl)-L-cystine, also known as (Z-Cys-OH)2, are of significant interest for their potential therapeutic applications, including antiviral and antifungal activities. This technical guide provides an in-depth overview of the biological activities of cysteine derivatives, with a particular focus on available data for compounds structurally related to this compound, detailed experimental protocols for assessing their bioactivity, and an exploration of relevant signaling pathways.

Quantitative Biological Activity Data

Table 1: Antiviral Activity of Cysteine Derivatives against Tobacco Mosaic Virus (TMV) [3][4]

CompoundInactivation Activity (%) (500 µg/mL)Curative Activity (%) (500 µg/mL)Protection Activity (%) (500 µg/mL)
Cysteine (1)454240
Compound 3514749
Compound 4484546
Compound 7434139
Compound 10464341
Compound 13424038
Compound 20444240
Compound 23413937
Compound 24403836
Ribavirin (Control)404038

Table 2: Antifungal Activity of Cysteine Derivatives [3][4]

CompoundCercospora arachidicola Hori (% Inhibition at 50 µg/mL)Alternaria solani (% Inhibition at 50 µg/mL)
Compound 167158
Carbendazim (Control)6552
Chlorothalonil (Control)6855

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of cysteine derivatives. The following are protocols for the key experiments cited in the quantitative data tables.

Antiviral Activity Assay: Tobacco Mosaic Virus (TMV) Local Lesion Assay

This method is used to determine the in vivo antiviral activity of compounds against TMV in a host plant that forms local lesions upon infection.[5][6][7][8]

1. Virus Purification and Inoculum Preparation:

  • TMV is propagated in a systemic host plant (e.g., Nicotiana tabacum).

  • The virus is purified from infected leaf tissue using differential centrifugation and precipitation methods.

  • The purified virus is resuspended in a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0) and the concentration is determined spectrophotometrically.

  • The virus solution is diluted to the desired concentration for inoculation (e.g., 6 mg/mL).

2. Plant Cultivation:

  • A local lesion host plant (e.g., Nicotiana glutinosa) is grown under controlled greenhouse conditions until the 5-6 leaf stage.

3. Compound Application and Inoculation (Curative, Protection, and Inactivation Assays):

  • Curative Assay: The upper leaves of the host plant are inoculated with the TMV solution by gentle rubbing with a sterile cotton swab. After a set time (e.g., 2 hours), the test compound solution is applied to the inoculated leaves.

  • Protection Assay: The test compound solution is applied to the upper leaves of the host plant. After a set time (e.g., 2 hours), the leaves are inoculated with the TMV solution.

  • Inactivation Assay: The test compound is mixed with the TMV solution and incubated for a set time (e.g., 30 minutes) before being inoculated onto the host plant leaves.

  • A control group is treated with a solvent blank under the same conditions.

4. Observation and Data Analysis:

  • The plants are kept in a greenhouse for 3-4 days to allow for the development of local lesions.

  • The number of local lesions on the treated and control leaves is counted.

  • The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

Antifungal Activity Assay: Poisoned Food Technique

This in vitro method is used to assess the inhibitory effect of compounds on the mycelial growth of fungi.[9][10][11]

1. Fungal Culture:

  • The test fungi (Cercospora arachidicola Hori or Alternaria solani) are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25-28°C until sufficient growth is achieved.

2. Preparation of Poisoned Medium:

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • The stock solution is added to molten PDA at a specific concentration (e.g., 50 µg/mL).

  • A control medium is prepared with the solvent alone.

  • The medium is poured into sterile Petri dishes and allowed to solidify.

3. Inoculation and Incubation:

  • A small disc (e.g., 5 mm diameter) of the fungal mycelium, taken from the edge of an actively growing culture, is placed in the center of the poisoned and control PDA plates.

  • The plates are incubated at 25-28°C for a period of 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

4. Data Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(DC - DT) / DC] * 100 where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.

Signaling Pathways and Mechanisms of Action

The biological activities of cysteine and its derivatives are often linked to their ability to participate in redox signaling pathways. The thiol group of cysteine is susceptible to a variety of oxidative post-translational modifications, which can act as molecular switches to regulate protein function.[12][13][14]

Redox Signaling and Cysteine Oxidation

Reactive oxygen species (ROS) can oxidize the thiol group of cysteine residues in proteins to form sulfenic acid (-SOH), a key intermediate in redox signaling. This modification is often reversible and can lead to the formation of disulfide bonds with other cysteine residues, either within the same protein or with other proteins, including the small molecule antioxidant glutathione (B108866) (S-glutathionylation). These modifications can alter protein conformation and activity, thereby modulating signaling cascades.

Redox_Signaling ROS Reactive Oxygen Species (ROS) Cys_SH Protein-Cys-SH (Reduced) ROS->Cys_SH Oxidation Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Cys_SH->Cys_SOH 2e- Oxidation Disulfide Protein-S-S-Protein (Disulfide Bond) Cys_SOH->Disulfide + Cys-SH Glutathionylation Protein-S-S-G (S-Glutathionylation) Cys_SOH->Glutathionylation + GSH Signaling Modulation of Signaling Pathways Disulfide->Signaling Glutathionylation->Signaling

Figure 1: Cysteine oxidation in redox signaling.

Potential Mechanisms of Antiviral and Antifungal Action

While the specific mechanisms of action for this compound are not elucidated, the known activities of related cysteine derivatives suggest several possibilities:

  • Inhibition of Viral Assembly: Some cysteine derivatives have been shown to inhibit the assembly of viral particles. For instance, one study demonstrated that a thiazolidine (B150603) derivative of cysteine could inhibit the assembly of TMV by causing the aggregation of the 20S protein disk.[3]

  • Disruption of Fungal Cell Wall/Membrane Integrity: The antifungal activity of cysteine derivatives may stem from their ability to interfere with the synthesis or integrity of the fungal cell wall or membrane.

  • Interference with Redox Homeostasis: Exogenous cysteine derivatives could perturb the delicate redox balance within viral-infected cells or fungal cells, leading to oxidative stress and inhibition of growth and replication. The disulfide bond in this compound could potentially participate in thiol-disulfide exchange reactions with cysteine residues in viral or fungal proteins, thereby inactivating them.

The following workflow illustrates a hypothetical experimental approach to investigate the mechanism of action of a cysteine derivative like this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Antiviral_Assay Antiviral Assay (e.g., TMV Local Lesion) Viral_Assembly Viral Assembly Inhibition Assay Antiviral_Assay->Viral_Assembly Redox_Homeostasis Cellular Redox Homeostasis Assay Antiviral_Assay->Redox_Homeostasis Antifungal_Assay Antifungal Assay (e.g., Poisoned Food) Membrane_Permeability Fungal Membrane Permeability Assay Antifungal_Assay->Membrane_Permeability Antifungal_Assay->Redox_Homeostasis Proteomics Proteomic Analysis of Interacting Proteins Viral_Assembly->Proteomics Enzyme_Inhibition Enzyme Inhibition Assays Membrane_Permeability->Enzyme_Inhibition Redox_Homeostasis->Proteomics

References

Technical Guide: N,N'-Bis(benzyloxycarbonyl)-L-cystine (CAS 6968-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(benzyloxycarbonyl)-L-cystine, with the CAS number 6968-11-2, is a protected derivative of the amino acid L-cystine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionalities makes it a crucial intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

N,N'-Bis(benzyloxycarbonyl)-L-cystine is a white to off-white solid. Its chemical structure consists of two N-terminally protected L-cysteine residues linked by a disulfide bond. Key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C22H24N2O8S2[1][2]
Molecular Weight 508.56 g/mol [1][2]
Melting Point 118-122 °C[1]
Boiling Point (Predicted) 766.1 °C at 760 mmHg[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature 2-8°C[1]

Synthesis

The synthesis of N,N'-Bis(benzyloxycarbonyl)-L-cystine is typically achieved through the reaction of L-cystine with benzyl (B1604629) chloroformate in the presence of a base. This reaction protects the amino groups of L-cystine, making the carboxyl groups available for subsequent reactions.

Generalized Experimental Protocol:

A common method for the synthesis of N,N'-Bis(benzyloxycarbonyl)-L-cystine involves the following steps:

  • Dissolution of L-cystine: L-cystine is dissolved in an aqueous basic solution, such as sodium hydroxide, at a reduced temperature (typically 0-5°C).

  • Addition of Benzyl Chloroformate: Benzyl chloroformate is added portion-wise to the stirred solution while maintaining the temperature and pH.

  • Reaction: The reaction mixture is stirred for a specified period to ensure complete protection of the amino groups.

  • Acidification: The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the product.

  • Isolation and Purification: The precipitated N,N'-Bis(benzyloxycarbonyl)-L-cystine is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification L-Cystine L-Cystine Aqueous Solution Aqueous Solution L-Cystine->Aqueous Solution Benzyl Chloroformate Benzyl Chloroformate Controlled Temperature (0-5°C) Controlled Temperature (0-5°C) Benzyl Chloroformate->Controlled Temperature (0-5°C) Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Aqueous Solution Aqueous Solution->Controlled Temperature (0-5°C) Acidification (e.g., HCl) Acidification (e.g., HCl) Controlled Temperature (0-5°C)->Acidification (e.g., HCl) Filtration Filtration Acidification (e.g., HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product N,N'-Bis(benzyloxycarbonyl)-L-cystine Recrystallization->Final Product

General synthesis workflow for N,N'-Bis(benzyloxycarbonyl)-L-cystine.

Analytical Data

Comprehensive analytical data is crucial for the characterization of N,N'-Bis(benzyloxycarbonyl)-L-cystine. The following table summarizes available spectroscopic data.

Analytical TechniqueDataReference(s)
¹H NMR ¹H NMR data is available, showing characteristic peaks for the benzylic and cystine protons.
¹³C NMR Specific ¹³C NMR data is not readily available in public literature.
IR Spectroscopy IR spectral data is not consistently reported in public literature.
Mass Spectrometry Expected molecular ion peak at m/z 508.56.

Applications in Research and Development

N,N'-Bis(benzyloxycarbonyl)-L-cystine serves as a key building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The Cbz group provides robust protection of the N-terminus, which is stable under a variety of reaction conditions but can be removed by catalytic hydrogenation. This allows for the selective formation of peptide bonds at the C-terminus. It is particularly useful in the synthesis of peptides containing disulfide bridges, which are critical for the tertiary structure and biological activity of many proteins and peptides.

Synthesis of S-Aryl-L-cysteine Derivatives

N,N'-Bis(benzyloxycarbonyl)-L-cystine is a precursor for the synthesis of N-Cbz-S-aryl-L-cysteine derivatives. These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis involves the reaction of N,N'-Bis(benzyloxycarbonyl)-L-cystine with an aryl halide in the presence of a copper catalyst.

Biological Activity and Signaling Pathways

While N,N'-Bis(benzyloxycarbonyl)-L-cystine itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. L-cystine and its derivatives are known to play a role in cellular processes such as redox balance and protein structure stabilization. The parent molecule, L-cystine, is a precursor to the antioxidant glutathione. Research into the specific biological effects and signaling pathways of N,N'-Bis(benzyloxycarbonyl)-L-cystine is limited, as it is generally used as a protected form of L-cystine for synthetic purposes.

Other Applications
  • Animal Nutrition: There is some evidence to suggest that L-cystine derivatives may be used as feed additives to promote animal growth and support liver and kidney function.[3]

  • Cosmetics: Due to the role of L-cystine in the structure of keratin, its derivatives are explored in cosmetic formulations for hair and skin care, with potential benefits in promoting wound healing and preventing skin allergies.[3]

Safety and Handling

Standard laboratory safety precautions should be observed when handling N,N'-Bis(benzyloxycarbonyl)-L-cystine. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N,N'-Bis(benzyloxycarbonyl)-L-cystine is a valuable and versatile reagent in the field of synthetic chemistry, particularly for researchers and professionals involved in peptide synthesis and drug development. Its role as a protected amino acid allows for the controlled and efficient synthesis of complex peptides and other biologically relevant molecules. While direct biological activity of the protected compound is not its primary feature, it serves as an essential precursor to a wide range of molecules with potential therapeutic applications.

References

Initial Investigations into the Stability of (Z-Cys-OH)₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (Z-Cys-OH)₂ and Disulfide Bond Stability

(Z-Cys-OH)₂ is a derivative of the amino acid cysteine, where two molecules of N-benzyloxycarbonyl-cysteine are linked by a disulfide bond.[1][2][3] Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins.[4][5] However, these bonds are also susceptible to degradation, which can impact the efficacy and shelf-life of therapeutic molecules.[6] The stability of the disulfide bond in (Z-Cys-OH)₂ is therefore a critical parameter for its potential applications in drug development and research.

The primary pathway of degradation for disulfide bonds involves redox reactions, leading to either the reduction of the disulfide bond back to its constituent thiols or its oxidation to various species.[7][8] The stability is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Anticipated Stability Profile of (Z-Cys-OH)₂

Based on studies of model peptides containing disulfide bonds, the stability of (Z-Cys-OH)₂ is expected to be significantly pH-dependent.

Table 1: Expected pH-Dependent Stability Profile of a Model Disulfide-Containing Peptide

pH RangeExpected StabilityPredominant Degradation Pathway
1.0 - 5.0Optimal stability around pH 3.0Peptide bond hydrolysis (if applicable in a larger peptide context)
5.0 - 7.0Moderate stabilityDegradation at the disulfide bond
8.0 - 11.0Lower stabilityIncreased degradation at the disulfide bond

This data is extrapolated from a study on a model cyclic pentapeptide, cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH, and represents a general trend for disulfide bond stability.[6]

Experimental Protocols for Stability Assessment

A thorough investigation of (Z-Cys-OH)₂ stability would involve a series of well-defined experiments.

Objective: To determine the degradation kinetics of (Z-Cys-OH)₂ under various pH conditions at an elevated temperature.

Protocol:

  • Prepare a series of buffer solutions ranging from pH 1.0 to 11.0 with controlled ionic strengths.

  • Dissolve (Z-Cys-OH)₂ in each buffer to a known concentration.

  • Incubate the solutions at a constant elevated temperature (e.g., 70°C).

  • At predetermined time intervals, withdraw aliquots from each solution.

  • Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining (Z-Cys-OH)₂ and identify degradation products.

  • Plot the concentration of (Z-Cys-OH)₂ as a function of time for each pH to determine the degradation rate constants.

  • Construct a pH-rate profile to identify the pH of optimal stability.[6]

Objective: To evaluate the susceptibility of the disulfide bond in (Z-Cys-OH)₂ to oxidation.

Protocol:

  • Prepare a solution of (Z-Cys-OH)₂ in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Expose the solution to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[9]

  • Monitor the reaction over time using HPLC-Mass Spectrometry (HPLC-MS) to identify and quantify the parent compound and any oxidized species.[10]

  • Characterize the molecular weights of the degradation products to understand the oxidation pathway.

Objective: To confirm the presence and assess the reactivity of the disulfide bond.

Protocol:

  • Dissolve (Z-Cys-OH)₂ in a suitable buffer.

  • Treat the solution with a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.

  • Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the monomeric N-benzyloxycarbonyl-cysteine.

Analytical Methods for Degradation Product Characterization

The identification of degradation products is crucial for understanding the stability of (Z-Cys-OH)₂.

Table 2: Analytical Techniques for (Z-Cys-OH)₂ Stability Studies

TechniqueApplicationInformation Obtained
HPLC-ESI-MS Monitoring oxidation and degradation processesMolecular weights of the parent compound and degradation products.[10]
MALDI-MS Analysis of peptide mixtures and degradation productsPrecise mass determination of peptides and their modified forms.[11]
NMR Spectroscopy Structural elucidation of degradation productsDetailed conformational information.[5]

Visualization of Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the proposed stability investigations.

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_results Results Z_Cys_OH_2 (Z-Cys-OH)₂ Stock Solution Accelerated Accelerated Stability (pH 1-11, 70°C) Z_Cys_OH_2->Accelerated Incubate under various conditions Oxidative Oxidative Stress (H₂O₂ exposure) Z_Cys_OH_2->Oxidative Incubate under various conditions Reductive Reductive Cleavage (DTT treatment) Z_Cys_OH_2->Reductive Incubate under various conditions HPLC HPLC / HPLC-MS Accelerated->HPLC Time-point analysis Oxidative->HPLC Time-point analysis Reductive->HPLC Time-point analysis Characterization Product Characterization (MS/MS, NMR) HPLC->Characterization Isolate & identify degradation products Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Characterization->Pathway pH_Profile pH-Rate Profile Kinetics->pH_Profile Disulfide_Bond_Degradation_Pathways cluster_oxidation Oxidation cluster_reduction Reduction Z_Cys_OH_2 (Z-Cys-OH)₂ (Dimer) Oxidized_Products Oxidized Species (e.g., Sulfoxides, Sulfones) Z_Cys_OH_2->Oxidized_Products Oxidizing Agents (e.g., H₂O₂) Z_Cys_OH Z-Cys-OH (Monomer) Z_Cys_OH_2->Z_Cys_OH Reducing Agents (e.g., DTT) Z_Cys_OH->Z_Cys_OH_2 Oxidation

References

Methodological & Application

Application Notes and Protocols for the Use of (Z-Cys-OH)₂ in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of disulfide bridges is a critical step in the synthesis of many biologically active peptides, conferring conformational stability and enhancing biological activity. While the sequential introduction of cysteine residues followed by on-resin or in-solution oxidation is a common strategy, the use of pre-formed disulfide-linked amino acid dimers offers an alternative approach. This document provides detailed application notes and protocols for the utilization of N,N'-dibenzyloxycarbonyl-L-cystine, denoted as (Z-Cys-OH)₂, in solid-phase peptide synthesis (SPPS). The Z-group (benzyloxycarbonyl or Cbz) is a classic amine-protecting group, and its application in this context allows for the direct incorporation of a cystine moiety into a growing peptide chain. This method is particularly useful for the synthesis of peptides containing a symmetrical disulfide loop.

While the Z-group is traditionally associated with Boc-based SPPS due to its acid lability, its integration into the more contemporary Fmoc-based SPPS requires a carefully considered orthogonal protection strategy. The protocols outlined below are designed to be compatible with standard Fmoc-SPPS methodologies.

Data Presentation

Quantitative data regarding the efficiency of coupling (Z-Cys-OH)₂ in SPPS is not extensively reported in the literature, as this is a less common building block compared to standard Fmoc-protected amino acids. However, based on general principles of peptide coupling, the efficiency is expected to be comparable to that of other sterically hindered amino acids. The following table summarizes expected outcomes and potential challenges.

ParameterExpected Range/ValueNotes and Considerations
Coupling Efficiency 85-95%May require double coupling or the use of more potent activation reagents (e.g., HATU, HCTU) to achieve higher efficiency due to the steric bulk of the dimer. Monitoring with a qualitative test like the Kaiser test is crucial.[1]
Crude Peptide Purity >70%Purity is highly dependent on the successful coupling of (Z-Cys-OH)₂ and subsequent cleavage and deprotection steps. Incomplete coupling can lead to deletion sequences.[2]
Overall Yield Sequence-dependentThe overall yield will be impacted by the coupling efficiency at each step of the synthesis. Even a small decrease in coupling efficiency for a large molecule can significantly reduce the final yield.[2]
Racemization LowCysteine residues are prone to racemization during activation. The use of additives like HOBt or Oxyma Pure can help to minimize this side reaction.[3]

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis using (Z-Cys-OH)₂

This protocol outlines the manual coupling of (Z-Cys-OH)₂ to a resin-bound peptide chain using standard Fmoc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • (Z-Cys-OH)₂

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Activation of (Z-Cys-OH)₂:

    • In a separate vessel, dissolve (Z-Cys-OH)₂ (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated (Z-Cys-OH)₂ solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling can be performed by repeating steps 3 and 4.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Z-protecting groups from the cystine residue. The Z-group is typically removed by hydrogenolysis or strong acid treatment. For compatibility with acid-labile side-chain protecting groups used in Fmoc-SPPS, a two-step cleavage/deprotection strategy may be necessary if hydrogenolysis is chosen. However, a strong acid cocktail can achieve simultaneous cleavage and deprotection.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • 1,2-Ethanedithiol (EDT) (optional, as a scavenger for other protecting groups)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains other sensitive residues like tryptophan or methionine, scavengers such as EDT can be added.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS using (Z-Cys-OH)₂

SPPS_Workflow Start Start: Peptide-Resin (Free N-terminus) Activation Activation: (Z-Cys-OH)₂ + DIC/HOBt in DMF Start->Activation Coupling Coupling to Peptide-Resin Activation->Coupling Monitoring Monitoring: Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing Washing: DMF & DCM Monitoring->Washing Negative Elongation Further Chain Elongation (Standard Fmoc Cycles) Washing->Elongation Cleavage Cleavage & Deprotection: TFA Cocktail Elongation->Cleavage Purification Purification: RP-HPLC Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Workflow for the incorporation of (Z-Cys-OH)₂ in SPPS.

Signaling Pathway of Peptide Synthesis Logic

Synthesis_Logic Resin Solid Support (Resin) Deprotection N-terminal Deprotection (e.g., Fmoc removal) Resin->Deprotection Peptide_Bond Peptide Bond Formation Deprotection->Peptide_Bond Amino_Acid Activated Amino Acid (or (Z-Cys-OH)₂) Amino_Acid->Peptide_Bond Cycle Repeat Cycle Peptide_Bond->Cycle Cycle->Deprotection For next amino acid Final_Cleavage Final Cleavage and Global Deprotection Cycle->Final_Cleavage End of sequence Final_Peptide Desired Peptide Final_Cleavage->Final_Peptide

Caption: Logical flow of a single coupling cycle in SPPS.

References

The Versatility of N,N'-bis(benzyloxycarbonyl)-L-cystine in Modern Drug Development: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N,N'-bis(benzyloxycarbonyl)-L-cystine, a key building block in synthetic chemistry, is proving to be an indispensable tool in the advancement of drug development. Its unique structural features enable the precise introduction of disulfide bonds, which are critical for the conformational stability and biological activity of many therapeutic peptides. This application note provides a detailed overview of its use in the synthesis of complex peptides, such as conotoxins, and as a precursor for novel S-aryl-L-cysteine derivatives, complete with experimental protocols and data.

Application Notes

N,N'-bis(benzyloxycarbonyl)-L-cystine, often abbreviated as (Z-Cys)₂ or Cbz-Cys-Cys-Cbz, serves two primary roles in drug development:

  • Introduction of Disulfide Bridges in Peptide Synthesis: The disulfide bond is a crucial covalent linkage that dictates the three-dimensional structure of numerous biologically active peptides, including hormones, venoms, and growth factors. The pre-formed disulfide bond in N,N'-bis(benzyloxycarbonyl)-L-cystine allows for its incorporation into a peptide sequence as a single unit, facilitating the synthesis of complex cyclic and multi-loop peptides. This is particularly valuable in the synthesis of cystine-knot peptides, such as conotoxins, which are under investigation for a range of therapeutic applications due to their high stability and target specificity.

  • Precursor for S-aryl-L-cysteine Derivatives: S-aryl-L-cysteine moieties are present in a variety of pharmacologically active compounds. N,N'-bis(benzyloxycarbonyl)-L-cystine can be readily converted to N-Cbz-S-aryl-L-cysteine derivatives through reactions with aryl halides. This synthetic route provides an efficient pathway to novel drug candidates.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-S-phenyl-L-cysteine from N,N'-bis(benzyloxycarbonyl)-L-cystine

This protocol details the synthesis of an S-aryl-L-cysteine derivative, a valuable intermediate in drug discovery.

Materials:

  • N,N'-bis(benzyloxycarbonyl)-L-cystine

  • Copper powder

  • Bromobenzene (B47551)

  • Dimethylformamide (DMF)

  • Toluene (B28343)

  • 10% Aqueous HCl

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • A mixture of N,N'-bis(benzyloxycarbonyl)-L-cystine (7.5 mmol), copper powder (15.0 mmol), and bromobenzene (31.5 mmol) in 20 ml of dimethylformamide is heated to 120°C for 19 hours.

  • The resulting mixture is cooled to 80°C, and the dimethylformamide is removed by vacuum distillation.

  • The residue is diluted with 70 ml of toluene and stirred for 1 hour at 70-75°C.

  • The product is filtered and washed with excess toluene.

  • The combined organic phases are washed sequentially with 10% aqueous HCl (1 x 70 ml), water (2 x 70 ml), and saturated sodium chloride (1 x 70 ml).

  • The organic solution is dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation to yield the product.

Quantitative Data:

ParameterValueReference
Starting MaterialN,N'-bis(benzyloxycarbonyl)-L-cystine (3.81 g)[1]
ProductN-Cbz-S-phenyl-L-cysteine[1]
Yield96.6% (4.8 g)[1]
Purity (by HPLC)96.33%[1]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Conotoxin-like Peptide Incorporating a Disulfide Bridge

This protocol outlines the general steps for incorporating a disulfide bridge into a peptide sequence on a solid support, a key step in synthesizing peptides like conotoxins. While direct coupling of the large N,N'-bis(benzyloxycarbonyl)-L-cystine molecule can be challenging, a common strategy involves the sequential coupling of two cysteine residues followed by on-resin or post-cleavage oxidation. For the purpose of this protocol, we will illustrate the oxidative folding approach.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Oxidative folding buffer: e.g., Tris-HCl buffer with a glutathione (B108866) redox system (GSH/GSSG)

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling and Deprotection: Swell the Fmoc-Rink Amide resin in DMF. Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using HBTU/HOBt/DIPEA as coupling agents. For cysteine residues, use Fmoc-Cys(Trt)-OH.

  • Chain Elongation: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the Trt groups from the cysteines) using a cleavage cocktail of TFA/TIS/H₂O.

  • Oxidative Folding: Dissolve the crude linear peptide in an appropriate folding buffer containing a redox system (e.g., GSH/GSSG) to facilitate the formation of the disulfide bond. The reaction is typically stirred at room temperature and monitored by HPLC.

  • Purification and Analysis: Purify the folded peptide by reverse-phase HPLC. The different folding isomers can be separated and quantified.

Quantitative Analysis of Oxidative Folding:

The oxidative folding of a conotoxin-like peptide can result in multiple isomers with different disulfide bond connectivities. These isomers can be resolved and quantified using RP-HPLC.

IsomerRetention Time (min)Relative Abundance (%)
Linear (reduced) Peptide15.2Varies with reaction time
Misfolded Isomer 118.5Varies with reaction time
Misfolded Isomer 219.8Varies with reaction time
Native Folded Isomer 21.3 Up to 50% [2]

Note: The retention times and relative abundances are representative and will vary depending on the specific peptide sequence and HPLC conditions.

Visualizations

Experimental Workflow for Conotoxin Synthesis

Workflow for Synthesis of a Conotoxin-like Peptide cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthesis Processing cluster_Purification Purification & Analysis Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt) Deprotection1->Coupling Elongation Repeat Deprotection & Coupling Cycles Coupling->Elongation LinearPeptide Resin-bound Linear Peptide Elongation->LinearPeptide Cleavage Cleavage & Deprotection (TFA/TIS/H2O) LinearPeptide->Cleavage CrudePeptide Crude Linear Peptide Cleavage->CrudePeptide Folding Oxidative Folding (GSH/GSSG) CrudePeptide->Folding FoldedPeptide Crude Folded Peptide (Mixture of Isomers) Folding->FoldedPeptide HPLC RP-HPLC Purification FoldedPeptide->HPLC PurePeptide Pure Folded Peptide HPLC->PurePeptide Analysis Characterization (MS, NMR) PurePeptide->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: Workflow for the synthesis of a conotoxin-like peptide.

Logical Relationship of N,N'-bis(benzyloxycarbonyl)-L-cystine in Drug Development

Role of (Z-Cys)₂ in Drug Development cluster_Peptide Peptide Synthesis cluster_Derivative Derivative Synthesis cluster_Application Therapeutic Applications ZCys2 N,N'-bis(benzyloxycarbonyl)-L-cystine ((Z-Cys)₂) PeptideSynth Incorporation into Peptides ZCys2->PeptideSynth DerivativeSynth Chemical Modification ZCys2->DerivativeSynth Disulfide Formation of Disulfide Bridges PeptideSynth->Disulfide Conotoxins Cystine-Knot Peptides (e.g., Conotoxins) Disulfide->Conotoxins DrugCandidates Novel Drug Candidates Conotoxins->DrugCandidates SArylCys S-aryl-L-cysteine Derivatives DerivativeSynth->SArylCys SArylCys->DrugCandidates IonChannels Ion Channel Modulators DrugCandidates->IonChannels Receptors Receptor Ligands DrugCandidates->Receptors

Caption: The central role of (Z-Cys)₂ in drug development pathways.

Signaling Pathway Modulation by a Conotoxin

Some conotoxins have been found to interact with the insulin (B600854) receptor, modulating its signaling pathway. The following diagram illustrates a simplified insulin receptor signaling pathway and a hypothetical point of intervention for a conotoxin synthesized using a cystine-based building block.

Modulation of Insulin Receptor Signaling by a Conotoxin cluster_Receptor Cell Membrane cluster_Signaling Intracellular Signaling Cascade Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds and Activates Conotoxin Conotoxin (Cystine-Knot Peptide) Conotoxin->IR Modulates Activity IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K Akt Akt Activation PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Hypothetical modulation of the insulin receptor pathway by a conotoxin.

References

Application Notes and Protocols for Disulfide Bond Introduction using (Z-Cys-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the introduction of disulfide bonds in peptides and proteins utilizing N,N'-dibenzyloxycarbonyl-L-cystine, commonly referred to as (Z-Cys-OH)₂. This document outlines the underlying chemical principles, experimental workflows, and specific methodologies for researchers engaged in peptide synthesis and modification.

Introduction

Disulfide bonds are critical for the structural integrity and biological activity of a vast array of peptides and proteins. The controlled and efficient formation of these linkages is a cornerstone of synthetic peptide chemistry and drug development. (Z-Cys-OH)₂, the disulfide-linked dimer of Z-protected cysteine, serves as a stable and convenient starting material for the introduction of cysteine residues destined for disulfide bond formation. The benzyloxycarbonyl (Z) protecting group offers specific advantages in terms of stability and selective removal, providing an alternative to more commonly used Fmoc and Boc strategies.

This document details a primary pathway for the utilization of (Z-Cys-OH)₂ which involves an initial reduction to the monomeric Z-Cys-OH, followed by its incorporation into a peptide sequence, subsequent deprotection of the Z-group, and finally, oxidation to form the desired disulfide bridge.

Core Concepts and Workflow

The fundamental approach for using (Z-Cys-OH)₂ to introduce a disulfide bond can be broken down into four key stages:

  • Reduction of (Z-Cys-OH)₂: The stable disulfide dimer is reduced to the reactive thiol monomer, Z-Cys-OH.

  • Peptide Synthesis: The monomeric Z-Cys-OH is incorporated into the desired peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.

  • Z-Group Deprotection: The benzyloxycarbonyl (Z) protecting group is selectively removed from the cysteine residue(s) to expose the free thiol groups.

  • Oxidative Disulfide Bond Formation: The peptide containing free cysteine thiols is subjected to controlled oxidation to form the intramolecular or intermolecular disulfide bond.

G cluster_0 Preparation of Z-Cys-OH cluster_1 Peptide Elongation cluster_2 Disulfide Bond Formation A (Z-Cys-OH)₂ (N,N'-dibenzyloxycarbonyl-L-cystine) B Reduction (e.g., DTT, TCEP) A->B C Z-Cys-OH (N-benzyloxycarbonyl-L-cysteine) B->C D Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis C->D E Peptide with Z-protected Cysteine D->E F Z-Group Deprotection (e.g., HBr/AcOH, Catalytic Hydrogenation) E->F G Peptide with free Cysteine Thiol(s) F->G H Oxidation (e.g., Air, I₂, DMSO) G->H I Disulfide-Bonded Peptide H->I

Workflow for Disulfide Bond Formation using (Z-Cys-OH)₂.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the key steps in the workflow. Please note that yields and purity are highly dependent on the specific peptide sequence and experimental conditions.

Table 1: Reduction of (Z-Cys-OH)₂ to Z-Cys-OH

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Dithiothreitol (DTT)Aqueous Buffer (pH 7-8)251-4>90Excess DTT is required.
TCEP-HClAqueous or Organic250.5-2>95Odorless and effective over a wider pH range.
Zinc/Acetic AcidAcetic Acid252-685-95Requires filtration to remove zinc dust.

Table 2: Z-Group Deprotection from Cysteine Residues in Peptides

ReagentConditionsReaction TimeTypical Yield (%)Notes
HBr in Acetic Acid33% HBr/AcOH1-2 h70-90Can cause side reactions with sensitive residues (e.g., Trp, Met).
Catalytic HydrogenationH₂, Pd/C catalyst2-8 h>90Not suitable for peptides containing other reducible groups. Sulfur can poison the catalyst.
Trifluoromethanesulfonic acid (TFMSA)TFMSA/TFA/scavengers1-3 h80-95Strong acid cleavage.

Table 3: Common Oxidation Methods for Disulfide Bond Formation

Oxidizing AgentSolventPeptide ConcentrationpHTypical Yield (%)
Air (O₂)Aqueous Buffer0.1-1 mg/mL7.5-8.5Sequence dependent, can be slow
Iodine (I₂)MeOH/H₂O or AcOH/H₂O0.1-1 mg/mL5-7>90
Dimethyl sulfoxide (B87167) (DMSO)Aqueous Buffer0.1-1 mg/mL7-870-90
Potassium FerricyanideAqueous Buffer0.1-1 mg/mL7-880-95

Experimental Protocols

Protocol 1: Reduction of (Z-Cys-OH)₂ to Z-Cys-OH

This protocol describes the preparation of the monomeric Z-Cys-OH from its disulfide-linked dimer using Dithiothreitol (DTT).

Materials:

  • (Z-Cys-OH)₂

  • Dithiothreitol (DTT)

  • 0.5 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Separatory Funnel

Procedure:

  • Dissolve (Z-Cys-OH)₂ (1 equivalent) in a minimal amount of 0.5 M sodium phosphate buffer (pH 8.0).

  • Add Dithiothreitol (DTT) (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain Z-Cys-OH as a white solid.

G A Dissolve (Z-Cys-OH)₂ in Phosphate Buffer B Add DTT A->B C Stir at RT for 2-4h B->C D Acidify with HCl C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry and Concentrate F->G H Obtain Z-Cys-OH G->H

Protocol for the reduction of (Z-Cys-OH)₂.
Protocol 2: Incorporation of Z-Cys-OH into a Peptide Sequence (SPPS)

This protocol outlines the manual solid-phase peptide synthesis (SPPS) procedure for incorporating Z-Cys-OH into a peptide chain using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Z-Cys-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine (B6355638) in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Wash the resin with DMF and DCM.

  • Repeat steps 2-4 for each amino acid in the sequence.

  • Incorporation of Z-Cys-OH: Use Z-Cys-OH in the coupling step instead of an Fmoc-protected amino acid. The Z-group is stable to the piperidine treatment used for Fmoc removal.

  • Continue with the synthesis until the desired peptide sequence is assembled.

Protocol 3: On-Resin Z-Group Deprotection and Disulfide Bond Formation

This protocol describes a method for the deprotection of the Z-group and subsequent on-resin oxidation to form a disulfide bond. This approach is beneficial for intramolecular cyclization as it minimizes intermolecular side reactions.

Materials:

  • Peptide-resin with Z-protected cysteine(s)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • Iodine (I₂)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Z-Group Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:8:1 v/v/v) for 2 hours at room temperature.

    • Wash the resin thoroughly with DCM and DMF to remove the cleavage reagents and scavengers.

  • On-Resin Oxidation:

    • Swell the resin in DMF.

    • Add a solution of iodine (5-10 equivalents) in DMF to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature. Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

    • Once the oxidation is complete, wash the resin with DMF to remove excess iodine.

  • Cleavage and Final Deprotection:

    • Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

G A Peptide-Resin with Z-protected Cysteine B Treat with TFMSA/TFA (Z-Deprotection) A->B C Wash Resin B->C D Add Iodine in DMF (Oxidation) C->D E Wash Resin D->E F Cleave from Resin with TFA Cocktail E->F G Purify Cyclic Peptide F->G

On-resin Z-deprotection and disulfide formation.
Protocol 4: Solution-Phase Disulfide Bond Formation

This protocol is suitable for both intramolecular and intermolecular disulfide bond formation after the peptide has been cleaved from the resin.

Materials:

  • Lyophilized crude peptide with free cysteine thiol(s)

  • 0.1 M Ammonium (B1175870) Bicarbonate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • HPLC for purification

Procedure:

  • Dissolve the lyophilized crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-1 mg/mL. High dilution favors intramolecular cyclization.

  • Add DMSO to the solution (10-20% of the total volume).

  • Stir the solution open to the atmosphere at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to overnight depending on the peptide sequence.

  • Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA.

  • Lyophilize the solution to remove the ammonium bicarbonate.

  • Purify the disulfide-bonded peptide by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The formation of a disulfide bond is a key post-translational modification that often dictates the final, biologically active conformation of a peptide or protein. This structural stabilization is crucial for proper receptor binding and subsequent signal transduction.

G cluster_0 Peptide Conformation cluster_1 Biological Activity A Linear Peptide (Flexible) B Disulfide Bond Formation A->B C Cyclic/Constrained Peptide (Rigid) B->C D Receptor Binding C->D E Signal Transduction D->E F Cellular Response E->F

Impact of disulfide bonds on biological function.

Conclusion

The use of (Z-Cys-OH)₂ offers a reliable method for the introduction of disulfide bonds in synthetic peptides. The Z-group provides orthogonal protection in the context of Fmoc-based synthesis and can be removed under conditions that are distinct from those used for other common protecting groups. The protocols provided herein offer a starting point for the successful synthesis of disulfide-containing peptides. Researchers should optimize conditions based on the specific properties of their target peptides to achieve the best results.

Application Notes and Protocols for the Synthesis of Cyclic Peptides via Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of cyclic peptides containing a disulfide bridge. While the direct incorporation of pre-formed cystine derivatives like N,N'-di-Z-L-cystine ((Z-Cys-OH)₂) is not a standard procedure in solid-phase peptide synthesis (SPPS), this document will first address the potential application of such reagents in specific contexts before detailing the prevalent and highly effective method of post-synthetic oxidative cyclization of a linear peptide precursor.

Theoretical Application of (Z-Cys-OH)₂ in Peptide Synthesis

N,N'-di-Z-L-cystine, or (Z-Cys-OH)₂, is a derivative of the amino acid cystine where the amino groups are protected by the benzyloxycarbonyl (Z) group. While not typically used as a monomer in automated SPPS, it could theoretically be employed in:

  • Solution-Phase Fragment Condensation: In this approach, peptide fragments are synthesized separately and then joined together in solution. A fragment containing the (Z-Cys-OH)₂ unit could be synthesized and then coupled with other peptide fragments to introduce a pre-formed disulfide bond into the final peptide. This can be advantageous for the synthesis of complex peptides with multiple disulfide bonds.

  • Convergent Solid-Phase Synthesis: Similar to fragment condensation, a peptide fragment containing the pre-formed disulfide bond from (Z-Cys-OH)₂ could be prepared and then coupled to a resin-bound peptide.

These methods are generally more complex and labor-intensive than the standard linear synthesis followed by cyclization and are typically reserved for specific challenging syntheses. The predominant and more versatile method involves the synthesis of a linear peptide with two cysteine residues, followed by the formation of the disulfide bond.

Standard Protocol: Synthesis of a Linear Peptide Precursor and Oxidative Cyclization

The most common and reliable method for creating cyclic peptides with a single disulfide bond involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS) of the linear peptide containing two cysteine residues with appropriate protecting groups.

  • Cleavage and Deprotection of the peptide from the solid support.

  • Oxidative Cyclization in solution to form the disulfide bond.

This methodology allows for high purity and yield of the final cyclic product.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the synthesis of a linear peptide containing two cysteine residues using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Washing solvent: DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For the cysteine residues, use Fmoc-Cys(Trt)-OH. The trityl (Trt) group is a commonly used acid-labile protecting group for the cysteine thiol.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the linear peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Cleavage Reaction: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature. The TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

  • Drying: Dry the crude linear peptide under vacuum.

  • Purification (Optional but Recommended): Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity of the precursor for cyclization. Lyophilize the pure fractions to obtain a fluffy white powder.

Protocol 3: Oxidative Cyclization to Form the Disulfide Bond

The formation of the intramolecular disulfide bond is achieved by oxidizing the free thiol groups of the two cysteine residues in a dilute solution to favor intramolecular cyclization over intermolecular dimerization. Several methods can be employed.

This is a simple and mild method, suitable for many peptides.

Materials:

Procedure:

  • Dissolution: Dissolve the purified linear peptide in a mixture of the ammonium bicarbonate buffer and ACN to a final peptide concentration of 0.1-0.5 mg/mL. The ACN helps to solubilize the peptide.

  • Oxidation: Stir the solution vigorously in a beaker open to the atmosphere at room temperature. The reaction time can vary from a few hours to several days.[1]

  • Monitoring: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.

  • Lyophilization: Once the reaction is complete, freeze-dry the solution directly to remove the volatile buffer.

  • Final Purification: Purify the cyclic peptide by RP-HPLC to remove any remaining linear peptide or oligomers.

DMSO is a mild oxidant that can accelerate the cyclization process.

Materials:

  • Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • DMSO

Procedure:

  • Dissolution: Dissolve the linear peptide in the aqueous buffer at a concentration of 0.1-1.0 mg/mL.

  • Oxidation: Add DMSO to the peptide solution (typically 10-20% v/v). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by RP-HPLC. The reaction is typically complete within a few hours.

  • Purification: Purify the cyclic peptide directly from the reaction mixture using RP-HPLC.

Iodine is a faster and more potent oxidizing agent.

Materials:

  • Methanol (B129727) or a mixture of methanol and water

  • Iodine solution (e.g., 0.1 M in methanol)

Procedure:

  • Dissolution: Dissolve the linear peptide in methanol or a methanol/water mixture to a concentration of 0.1-0.5 mg/mL.

  • Oxidation: Add the iodine solution dropwise to the stirring peptide solution until a faint yellow color persists.

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate (B1220275) until the yellow color disappears.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Redissolve the residue and purify the cyclic peptide by RP-HPLC.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidation method can affect the reaction time and yield. The following table summarizes typical reaction conditions and outcomes for the cyclization of a model peptide.

Oxidation MethodOxidizing AgentTypical Peptide ConcentrationpHTypical Reaction TimeTypical Yield
Air Oxidation O₂ (from air)0.1 - 0.5 mg/mL8.0 - 8.524 - 72 hoursModerate to High
DMSO Oxidation Dimethyl Sulfoxide0.1 - 1.0 mg/mL8.04 - 24 hoursHigh
Iodine Oxidation I₂0.1 - 0.5 mg/mLNeutral15 - 60 minutesHigh
Potassium Ferricyanide K₃[Fe(CN)₆]0.1 - 1.0 mg/mL7.0 - 8.01 - 4 hoursHigh

Yields are sequence-dependent and can be optimized by adjusting reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_cyclization Oxidative Cyclization Resin Start: Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 20% Piperidine Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Fmoc-AA, HBTU/DIPEA Wash1 Washing Coupling1->Wash1 Deprotection2 ... Wash1->Deprotection2 Repeat n times Final_Peptide_Resin Protected Linear Peptide on Resin Deprotection2->Final_Peptide_Resin Cleavage Cleavage from Resin Final_Peptide_Resin->Cleavage TFA/TIS/H2O Precipitation Precipitation Cleavage->Precipitation Cold Ether Crude_Linear_Peptide Crude Linear Peptide Precipitation->Crude_Linear_Peptide HPLC_Purification1 RP-HPLC Purification Crude_Linear_Peptide->HPLC_Purification1 Purify Linear Peptide Oxidation Oxidation in Solution HPLC_Purification1->Oxidation e.g., Air Oxidation HPLC_Purification2 RP-HPLC Purification Oxidation->HPLC_Purification2 Purify Cyclic Peptide Final_Cyclic_Peptide Final Cyclic Peptide HPLC_Purification2->Final_Cyclic_Peptide

Caption: Experimental workflow for the synthesis of cyclic peptides via disulfide bond formation.

Signaling Pathway: α-Conotoxin Inhibition of Nicotinic Acetylcholine (B1216132) Receptor

Many cyclic peptides with disulfide bonds have potent biological activities. For example, α-conotoxins, isolated from the venom of cone snails, are well-known inhibitors of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2]

signaling_pathway cluster_membrane Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open Activates Inhibition Inhibition nAChR->Inhibition Blocked by α-Conotoxin Acetylcholine Acetylcholine (ACh) Acetylcholine->nAChR Binds a_Conotoxin α-Conotoxin (Cyclic Peptide) a_Conotoxin->nAChR Competitively Binds Ion_Influx Na+ Influx K+ Efflux Ion_Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Muscle_Contraction Muscle Contraction / Neuronal Excitation Depolarization->Muscle_Contraction

References

Application Notes and Protocols for the Quantification of (Z-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Cys-OH)2, also known as N,N'-bis(benzyloxycarbonyl)-L-cystine, is a protected form of the amino acid cystine. The benzyloxycarbonyl (Z) group is a common protecting group for amines in peptide synthesis and other chemical modifications. Accurate quantification of this compound is crucial for process monitoring in peptide synthesis, quality control of raw materials and intermediates, and for studying the stability and degradation of Z-protected compounds. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical methods for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • RP-HPLC-UV: This is a robust and widely available technique suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or reaction mixtures. The presence of the aromatic benzyloxycarbonyl groups allows for sensitive UV detection.

  • LC-MS/MS: This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices or for detecting trace-level impurities.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of amino acids and their derivatives by HPLC and LC-MS/MS. It is important to note that these values are representative and should be determined for the specific analytical method and instrument used for this compound quantification.

ParameterHPLC-UV (for related compounds)LC-MS/MS (for related compounds)
Limit of Detection (LOD) 0.02 - 15 µg/mL[1][2][3]0.02 - 0.55 µg/mL[1]
Limit of Quantification (LOQ) 0.05 - 50 µg/mL[1][2][3]0.05 - 1.6 µg/mL[1]
**Linearity (R²) **> 0.99[3]> 0.99
Recovery 89.7 - 108%[4]95.6 - 100.2%

Experimental Protocols

Protocol 1: Quantification of this compound by Reversed-Phase HPLC-UV

This protocol is a general guideline for developing an RP-HPLC method for the quantification of this compound. Method optimization will be required for specific applications.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation

  • For Drug Substances: Accurately weigh the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range.

  • For In-process Samples: Dilute the reaction mixture with a suitable solvent to bring the concentration of this compound into the calibration range. Filtration of the final sample solution through a 0.45 µm syringe filter is recommended before injection.

5. Chromatographic Conditions (Starting Point)

  • Mobile Phase A: Water with 0.1% TFA or FA

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (due to the benzene (B151609) rings in the Z-group)[5]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), if available (e.g., this compound-d10)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/UHPLC system for fast separations

  • C18 reversed-phase column (e.g., 50-100 mm x 2.1 mm, <2 µm particle size)

3. Preparation of Standard and Sample Solutions

  • Prepare stock and working standard solutions of this compound and the internal standard as described in the HPLC protocol, using LC-MS grade solvents.

  • For biological samples (e.g., plasma, tissue homogenate), a sample preparation step such as protein precipitation (with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction is required to remove matrix interferences. The internal standard should be added before the extraction step.

4. LC-MS/MS Conditions (Starting Point)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Elution: A fast gradient is typically used (e.g., 5% to 95% B in 5 minutes).

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Precursor Ion (Q1): The [M+H]⁺ or [M-H]⁻ ion of this compound.

    • Product Ions (Q3): Select at least two stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition.

5. Data Analysis

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

  • Use a weighted linear regression model for the calibration curve.

  • Quantify this compound in samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing Standard Reference Standard StandardPrep Prepare Stock & Working Standards Standard->StandardPrep Sample Test Sample SamplePrep Sample Pre-treatment (e.g., Dissolution, Extraction) Sample->SamplePrep Chromatography HPLC or LC-MS/MS Analysis StandardPrep->Chromatography SamplePrep->Chromatography Detection UV or MS/MS Detection Chromatography->Detection PeakIntegration Peak Integration & Area Calculation Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for the quantification of this compound.

signaling_pathway cluster_redox Cellular Redox Environment cluster_pathway Downstream Signaling ROS Reactive Oxygen Species (ROS) Cysteine Cysteine (Reduced) ROS->Cysteine Oxidation Cystine This compound / Cystine (Oxidized) Cysteine->Cystine Redox Cycling Pathway Signaling Pathways (e.g., Nrf2, NF-κB) Cysteine->Pathway Cystine->Cysteine Reduction Cystine->Pathway GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Redox Buffer Response Cellular Response (e.g., Antioxidant Defense, Inflammation) Pathway->Response

Caption: Conceptual diagram of cysteine/cystine redox cycling in cellular signaling.

References

Application Notes and Protocols for HPLC Analysis of Peptides Containing Z-Protected Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides. For peptides containing cysteine residues, proper protection of the thiol side chain is crucial to prevent undesired side reactions, such as oxidation and disulfide bond formation. The benzyloxycarbonyl (Z or Cbz) group is a commonly used protecting group for the thiol function of cysteine (Cys). Accurate and reliable HPLC methods are essential for monitoring reaction progress, assessing purity, and isolating these Z-protected peptide intermediates during multi-step syntheses.

This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) analysis of peptides containing Z-protected cysteine.

Key Considerations for HPLC Analysis of Z-Cys Peptides

Several factors must be considered to ensure robust and reproducible HPLC analysis of peptides containing Z-protected cysteine:

  • Stability of the Z-Protecting Group: The benzyloxycarbonyl group, when attached to the sulfur atom of cysteine (S-Z), is generally considered stable to the mildly acidic conditions (e.g., 0.1% trifluoroacetic acid) typically used in reversed-phase HPLC for peptides. This stability allows for the analysis of the intact protected peptide without significant on-column deprotection.

  • Hydrophobicity: The Z-group is hydrophobic and will significantly increase the retention time of the peptide on a reversed-phase column compared to its unprotected counterpart. This increased retention needs to be accounted for in the gradient design.

  • Potential for Oxidation: While the thiol is protected, care should still be taken during sample preparation and storage to minimize exposure to oxidizing agents, as any deprotected cysteine can be susceptible to oxidation.

  • Column Selection: C18 columns are the most widely used stationary phases for peptide analysis and are well-suited for separating Z-protected peptides based on their hydrophobicity.[1]

  • Mobile Phase: A mobile phase system consisting of water and acetonitrile (B52724) (ACN) with an ion-pairing agent like trifluoroacetic acid (TFA) is standard for peptide HPLC. TFA helps to improve peak shape and resolution.[2]

Experimental Protocols

This section details the necessary protocols for the successful HPLC analysis of peptides containing Z-protected cysteine.

Materials and Reagents
  • Sample: Lyophilized peptide containing at least one Z-protected cysteine residue.

  • Solvents:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA), sequencing grade

  • Equipment:

    • Analytical HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Syringe filters (0.22 µm or 0.45 µm)

    • Analytical balance

    • Vortex mixer

    • Pipettes and appropriate tips

Sample Preparation Protocol
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized Z-protected peptide.

    • Dissolve the peptide in a suitable solvent. A common starting point is 1 mL of 5% aqueous TFA. Vortex briefly to ensure complete dissolution. This results in a 1 mg/mL stock solution.

  • Working Solution Preparation:

    • Dilute the stock solution with HPLC-grade water to a final concentration of 0.1-0.5 mg/mL. It is crucial to dilute the sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.

  • Filtration:

    • Filter the working solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC Method Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution: A gradient of increasing organic solvent (Mobile Phase B) is used to elute the peptides. The following is a general-purpose gradient suitable for a wide range of Z-protected peptides. Optimization may be required based on the specific peptide's hydrophobicity.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
30.0595
35.0595
35.1955
40.0955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).

  • Injection Volume: 10-20 µL.

Data Presentation

The following table provides hypothetical quantitative data for the HPLC analysis of a model peptide, Ac-Gly-Cys(Z)-Phe-NH₂ , to illustrate the expected retention behavior. Actual retention times will vary depending on the specific peptide sequence, HPLC system, and column used.

PeptideRetention Time (min)Peak Area (%)Theoretical Mass (Da)Observed Mass (Da)
Ac-Gly-Cys(Z)-Phe-NH₂18.598.2486.55486.6
Impurity 1 (deprotected)12.31.1352.42352.4
Impurity 2 (oxidized dimer)25.10.7702.82702.8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a peptide containing Z-protected cysteine.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Lyophilized Peptide dissolve Dissolve in 5% TFA start->dissolve dilute Dilute with Water dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (ACN/Water/TFA) inject->separate detect UV Detection (214/280 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify HPLC_Parameters cluster_params Controllable Parameters cluster_outcomes Separation Outcomes MobilePhase Mobile Phase (ACN %, TFA %) RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape Column Column (C18, C8) Column->RetentionTime Column->Resolution Gradient Gradient Slope Gradient->Resolution AnalysisTime Analysis Time Gradient->AnalysisTime FlowRate Flow Rate FlowRate->Resolution FlowRate->AnalysisTime Temperature Temperature Temperature->RetentionTime Temperature->PeakShape

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of (Z-Cys-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Cys-OH)₂, also known as N,N'-Bis(benzyloxycarbonyl)-L-cystine, is a pivotal building block in synthetic peptide chemistry. As a disulfide-linked dimer of N-terminally protected cysteine, it serves as a direct precursor for the introduction of disulfide bridges into synthetic peptides and proteins. The correct incorporation and integrity of this unit are critical for the final conformation and biological activity of complex peptide-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural verification and purity assessment of (Z-Cys-OH)₂ prior to its use in solid-phase peptide synthesis (SPPS) and for the subsequent characterization of the resulting peptides.

These application notes provide a comprehensive guide to the characterization of (Z-Cys-OH)₂ using ¹H and ¹³C NMR spectroscopy, including detailed experimental protocols and expected spectral data. Furthermore, a logical workflow is presented for the application of (Z-Cys-OH)₂ in the synthesis of disulfide-containing peptides.

Data Presentation: Quantitative NMR Data for (Z-Cys-OH)₂

The structural integrity of (Z-Cys-OH)₂ can be confirmed by analyzing its characteristic NMR signals. The following tables summarize the expected chemical shifts (δ) for the protons (¹H) and carbons (¹³C) of the molecule.

Table 1: ¹H NMR Chemical Shift Data for (Z-Cys-OH)₂ in DMSO-d₆. [1]

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (C₆H₅)7.33 - 7.36m-
NH (Amide)7.76d8.4
CH₂ (Benzyl)5.05s-
α-CH4.297m-
β-CH₂2.931, 3.159m-
COOH13.0 (broad)s-

Table 2: Expected ¹³C NMR Chemical Shift Ranges for (Z-Cys-OH)₂.

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (Carboxyl)~172
C=O (Carbamate)~156
Aromatic (C₆H₅)127 - 137Multiple signals expected.
CH₂ (Benzyl)~66
α-CH~53
β-CH₂38 - 42The chemical shift of the β-carbon is a key indicator of the oxidized state of cysteine.[2]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of (Z-Cys-OH)₂ directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent is critical for dissolving the protected amino acid derivative.

  • Dissolution: Gently vortex the NMR tube to ensure complete dissolution of the sample. If necessary, brief sonication in a water bath can be applied.

  • Finalization: Once the sample is fully dissolved, cap the NMR tube and wipe it clean before insertion into the NMR spectrometer.

Protocol 2: Acquisition of ¹H NMR Spectra
  • Spectrometer Setup: Tune and shim the NMR spectrometer to the sample. A standard 400 MHz or higher field spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 14 ppm is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual DMSO solvent peak to 2.50 ppm.

    • Integrate the signals to determine the relative proton ratios.

Protocol 3: Acquisition of ¹³C NMR Spectra
  • Spectrometer Setup: Use the same tuned and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale by referencing the DMSO-d₆ solvent peak to 39.52 ppm.

Mandatory Visualizations

Logical Workflow for Peptide Synthesis Utilizing (Z-Cys-OH)₂

The following diagram illustrates a streamlined workflow for the incorporation of a disulfide bridge into a target peptide using (Z-Cys-OH)₂ in solid-phase peptide synthesis (SPPS). This approach simplifies the synthesis by introducing the pre-formed disulfide bond, thus avoiding on-resin oxidation steps which can be low-yielding and produce side products.

workflow cluster_prep Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification start Start nmr_char NMR Characterization of (Z-Cys-OH)₂ start->nmr_char Verify Starting Material spps_resin Prepare SPPS Resin nmr_char->spps_resin first_coupling Couple First Amino Acid spps_resin->first_coupling elongation1 Peptide Chain Elongation first_coupling->elongation1 z_cys_coupling Couple (Z-Cys-OH)₂ elongation1->z_cys_coupling Incorporate Disulfide elongation2 Continue Peptide Chain Elongation z_cys_coupling->elongation2 cleavage Cleave Peptide from Resin elongation2->cleavage purification Purify Crude Peptide (HPLC) cleavage->purification final_char Final Characterization (MS, NMR, etc.) purification->final_char end End Product: Disulfide-Linked Peptide final_char->end

Figure 1. Workflow for SPPS incorporating (Z-Cys-OH)₂.
Signaling Pathway Context: Redox Regulation and Drug Development

The characterization of disulfide-containing molecules is crucial in understanding redox signaling pathways and in the development of drugs that target these pathways. Disulfide bonds can act as "redox switches" that modulate protein function in response to the cellular redox environment.

signaling_pathway cluster_cellular_state Cellular Redox State cluster_protein_state Protein State cluster_intervention Therapeutic Intervention oxidative_stress Oxidative Stress (e.g., ROS) active_protein Active Protein (Reduced Cysteines) oxidative_stress->active_protein Induces Oxidation reducing_env Reducing Environment (e.g., Glutathione) inactive_protein Inactive Protein (Disulfide Bond) reducing_env->inactive_protein Reduces Disulfide active_protein->inactive_protein Forms Disulfide Bond inactive_protein->active_protein Breaks Disulfide Bond drug_target Drug Target Characterization (e.g., with (Z-Cys-OH)₂ analogs) inactive_protein->drug_target Mimics Inactive State redox_modulator Redox Modulating Drug drug_target->redox_modulator Informs Design of redox_modulator->oxidative_stress Modulates

References

Application Note: Mass Spectrometric Analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of N,N'-bis(benzyloxycarbonyl)-L-cystine using mass spectrometry. N,N'-bis(benzyloxycarbonyl)-L-cystine is a crucial intermediate in peptide synthesis and related drug development activities. Accurate mass determination and structural confirmation are essential for quality control and reaction monitoring. This document outlines the experimental procedures for electrospray ionization (ESI) and Fast Atom Bombardment (FAB) mass spectrometry, including sample preparation, instrumentation parameters, and expected fragmentation patterns. The provided data and protocols are intended to guide researchers in the successful analysis of this and structurally related compounds.

Introduction

N,N'-bis(benzyloxycarbonyl)-L-cystine is a derivative of the amino acid L-cystine where the amino groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This protection strategy is fundamental in peptide chemistry to control the reactivity of the amino groups during peptide coupling reactions. The integrity and purity of this compound are paramount for the successful synthesis of peptides. Mass spectrometry is a powerful analytical technique for the verification of the molecular weight and structural elucidation of such compounds. This note details the application of ESI-MS/MS and FAB-MS for the analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine.

Experimental Protocols

Sample Preparation
  • For Electrospray Ionization (ESI-MS):

    • Dissolve 0.1-0.5 mg of N,N'-bis(benzyloxycarbonyl)-L-cystine in 1 mL of a suitable solvent such as methanol (B129727), acetonitrile, or a mixture of methanol and water (50/50 v/v).[1]

    • Vortex the solution to ensure complete dissolution.

    • The sample is now ready for direct infusion or injection into an LC-MS system.

  • For Fast Atom Bombardment (FAB-MS):

    • Prepare a matrix solution. A commonly used matrix for cystine derivatives is dithiodiethanol (DTDE).[2]

    • Mix approximately 0.02 mg of the N,N'-bis(benzyloxycarbonyl)-L-cystine sample with 0.4 µL of the DTDE matrix on the FAB probe tip.[2]

    • The sample should be dissolved in a minimal amount of a suitable solvent like methanol before mixing with the matrix to ensure homogeneity.[2]

Instrumentation and Data Acquisition

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive ion mode is typically used to generate protonated molecules [M+H]⁺.

  • Mass Spectrometer: A quadrupole ion trap, time-of-flight (TOF), or Orbitrap mass spectrometer can be used.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (Nitrogen) Pressure: 10-20 psi

    • Drying Gas (Nitrogen) Flow Rate: 4-8 L/min

    • Drying Gas Temperature: 250-350 °C

  • MS Scan: Acquire full scan mass spectra over a mass range of m/z 100-1000 to detect the protonated molecule.

  • MS/MS Fragmentation: Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID). Apply a collision energy of 10-40 eV to induce fragmentation.

Fast Atom Bombardment Mass Spectrometry (FAB-MS):

  • Ionization Mode: Positive ion mode.

  • Mass Spectrometer: A double-focusing magnetic-electric sector instrument is suitable for high-resolution measurements.[2]

  • Ionization: Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., Xenon).

  • Accelerating Voltage: 8 kV.[1]

  • Mass Range: Scan a mass range appropriate to detect the protonated molecule [M+H]⁺.

Data Presentation

The accurate mass measurement of N,N'-bis(benzyloxycarbonyl)-L-cystine provides confirmation of its elemental composition.

CompoundChemical FormulaTheoretical Mass [M+H]⁺ (Da)Observed Mass [M+H]⁺ (Da)Mass Error (mDa)Ionization MethodReference
N,N'-bis(benzyloxycarbonyl)-L-cystineC₂₂H₂₄N₂O₈S₂509.1001509.10040.3FAB-MS[2]

Fragmentation Analysis

The fragmentation of N,N'-bis(benzyloxycarbonyl)-L-cystine in the gas phase provides structural information. Based on the known fragmentation of Cbz-protected amino acids and cystine, the following fragmentation pathways are expected.[3]

  • Loss of Benzyloxy Radical: A characteristic fragmentation of N-benzyloxycarbonyl protected peptides is the loss of a benzyloxy radical (PhCH₂O•).[3]

  • Cleavage of the Disulfide Bond: The S-S bond in cystine is susceptible to cleavage upon collisional activation.[4]

  • Cleavage of the Carbon-Sulfur Bond: The C-S bond can also be a site of fragmentation.[4]

  • Decarboxylation: Loss of CO₂ from the carboxyl group can occur.

Visualizations

Experimental Workflow

experimental_workflow Mass Spectrometry Workflow for N,N'-bis(benzyloxycarbonyl)-L-cystine cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition and Analysis sample N,N'-bis(benzyloxycarbonyl)-L-cystine dissolve Dissolve in appropriate solvent (e.g., MeOH/H2O) sample->dissolve esi_ms Electrospray Ionization (ESI) dissolve->esi_ms fab_ms Fast Atom Bombardment (FAB) dissolve->fab_ms ms1 Full Scan MS (Accurate Mass Measurement) esi_ms->ms1 fab_ms->ms1 ms2 Tandem MS (MS/MS) (Fragmentation Analysis) ms1->ms2 data_analysis Data Interpretation (Structure Confirmation) ms2->data_analysis

Caption: Workflow for the mass spectrometric analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine.

Logical Relationship of Fragmentation

fragmentation_pathway Expected Fragmentation of [M+H]⁺ of N,N'-bis(benzyloxycarbonyl)-L-cystine cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ (m/z 509.1) frag1 Loss of PhCH₂O• M->frag1 -107 Da frag2 S-S Bond Cleavage M->frag2 frag3 C-S Bond Cleavage M->frag3 frag4 Further Fragmentation frag1->frag4 frag5 Loss of CO₂ frag2->frag5 frag3->frag4

Caption: Logical diagram of expected fragmentation pathways.

Conclusion

This application note provides a framework for the mass spectrometric analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine. The detailed protocols for ESI and FAB mass spectrometry, along with the expected fragmentation patterns, will aid researchers in the accurate characterization of this important compound. The presented methods are applicable for routine quality control in synthetic chemistry and for detailed structural elucidation in drug development and proteomics research.

References

Applications of N-Benzyloxycarbonyl-L-cystine ((Z-Cys-OH)₂) in Antioxidant Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies detailing the direct antioxidant applications of N,N'-bis(benzyloxycarbonyl)-L-cystine ((Z-Cys-OH)₂). The following application notes and protocols are based on the well-established antioxidant properties of its parent molecule, L-cystine, and other N-protected cysteine derivatives like N-acetylcysteine (NAC). These methodologies can be adapted for the investigation of (Z-Cys-OH)₂ as a potential antioxidant.

Introduction

(Z-Cys-OH)₂, also known as N,N'-bis(benzyloxycarbonyl)-L-cystine, is a derivative of the amino acid L-cystine where the amino groups are protected by benzyloxycarbonyl (Z) groups. L-cysteine and its disulfide form, L-cystine, are central to cellular antioxidant defense mechanisms, primarily through their role as precursors for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1][2] N-protected derivatives of cysteine are often explored for their potential to enhance stability, bioavailability, and cellular uptake. This document outlines potential applications and experimental protocols for investigating the antioxidant properties of (Z-Cys-OH)₂.

Potential Applications in Antioxidant Research

  • Glutathione Precursor: Like other cysteine derivatives, (Z-Cys-OH)₂ could potentially be metabolized intracellularly to release L-cysteine, thereby supporting the synthesis of glutathione.[3] This is a critical pathway for cellular protection against oxidative stress.

  • Direct Radical Scavenging: The disulfide bond in (Z-Cys-OH)₂ may directly interact with and neutralize reactive oxygen species (ROS), such as the hydroxyl radical (•OH).[4] Theoretical studies suggest a two-step reaction mechanism where the disulfide bond is cleaved, leading to the formation of less reactive sulfur species.[4]

  • Synergistic Antioxidant Effects: (Z-Cys-OH)₂ could be investigated for synergistic effects when combined with other antioxidants. For instance, studies have shown that certain cysteine derivatives exhibit enhanced antioxidant efficacy when combined with other compounds like polyphenols or inorganic clusters.[5][6]

  • Therapeutic Development: As oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammation, novel antioxidants are of significant interest for drug development.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant potential of (Z-Cys-OH)₂.

In Vitro Antioxidant Capacity Assays

These assays provide a baseline understanding of the direct antioxidant activity of the compound.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of (Z-Cys-OH)₂ in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of the (Z-Cys-OH)₂ stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each (Z-Cys-OH)₂ dilution.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with (Z-Cys-OH)₂.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the (Z-Cys-OH)₂ stock solution.

    • In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each (Z-Cys-OH)₂ dilution.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent).

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.

c) Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.[9]

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of the (Z-Cys-OH)₂ stock solution.

    • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each (Z-Cys-OH)₂ dilution.

    • Include a standard curve using FeSO₄·7H₂O and a blank (solvent).

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value (in µM Fe²⁺ equivalents) from the standard curve.

Assay Principle Typical Positive Controls Endpoint Measurement
DPPHRadical ScavengingAscorbic Acid, TroloxDecrease in absorbance at 517 nm
ABTSRadical Cation ScavengingAscorbic Acid, TroloxDecrease in absorbance at 734 nm
FRAPReduction of Fe³⁺ to Fe²⁺FeSO₄·7H₂O, Ascorbic AcidIncrease in absorbance at 593 nm
Cell-Based Antioxidant Assays

These assays evaluate the ability of (Z-Cys-OH)₂ to protect cells from oxidative stress.

a) Cellular Antioxidant Activity (CAA) Assay

  • Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells induced by a peroxyl radical generator (e.g., AAPH).

  • Protocol:

    • Seed cells (e.g., HepG2 or Caco-2) in a 96-well black plate and grow to confluence.

    • Wash the cells with PBS.

    • Incubate the cells with various concentrations of (Z-Cys-OH)₂ and 25 µM DCFH-DA for 1 hour at 37°C.

    • Wash the cells with PBS.

    • Add 600 µM AAPH to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

b) Glutathione (GSH) Measurement

  • Principle: This assay quantifies the intracellular levels of GSH, a key antioxidant. An increase in GSH levels after treatment with (Z-Cys-OH)₂ would suggest its role as a cysteine donor.

  • Protocol:

    • Treat cells with various concentrations of (Z-Cys-OH)₂ for a specified time (e.g., 24 hours).

    • Lyse the cells and deproteinize the lysate.

    • Use a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the GSH concentration.

    • Normalize the GSH levels to the total protein content of the cell lysate.

Assay Principle Cell Lines Endpoint Measurement
Cellular Antioxidant Activity (CAA)Inhibition of intracellular ROS productionHepG2, Caco-2Fluorescence intensity of DCFH-DA
Glutathione (GSH) MeasurementQuantification of intracellular GSHVarious cell linesColorimetric or fluorometric signal from GSH-specific probe

Signaling Pathways and Mechanisms

The antioxidant effects of cysteine derivatives are often mediated through the modulation of specific signaling pathways.

The Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including those involved in glutathione synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Z_Cys_OH_2 (Z-Cys-OH)₂ Z_Cys_OH_2->Keap1_Nrf2 potential modulation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome targets Nrf2 for ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., GCL, HO-1) ARE->Antioxidant_Genes activates transcription

Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene expression.

Glutathione Synthesis and ROS Neutralization

(Z-Cys-OH)₂ is hypothesized to contribute to the intracellular cysteine pool, which is the rate-limiting substrate for the synthesis of glutathione. Glutathione, in its reduced form (GSH), can directly neutralize ROS and is a cofactor for the enzyme glutathione peroxidase (GPx), which detoxifies peroxides.

GSH_Synthesis Z_Cys_OH_2 (Z-Cys-OH)₂ Cysteine L-Cysteine Z_Cys_OH_2->Cysteine provides GSH_Synthesis Glutathione (GSH) Synthesis Cysteine->GSH_Synthesis GSH GSH GSH_Synthesis->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS neutralizes GPx Glutathione Peroxidase (GPx) GSH->GPx cofactor for H2O H₂O GPx->H2O reduces to GSSG GSSG (Oxidized Glutathione) GPx->GSSG oxidizes GSH to H2O2 H₂O₂ H2O2->GPx

Caption: Glutathione synthesis and its role in ROS detoxification.

Experimental Workflow for Evaluating (Z-Cys-OH)₂

A logical workflow is essential for a comprehensive evaluation of the antioxidant properties of (Z-Cys-OH)₂.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Assays cluster_mechanistic Mechanistic Studies DPPH DPPH Assay Cytotoxicity Cytotoxicity Assay DPPH->Cytotoxicity ABTS ABTS Assay ABTS->Cytotoxicity FRAP FRAP Assay FRAP->Cytotoxicity CAA Cellular Antioxidant Activity (CAA) Cytotoxicity->CAA GSH_Measurement GSH Measurement CAA->GSH_Measurement Nrf2_Activation Nrf2 Activation (Western Blot, qPCR) GSH_Measurement->Nrf2_Activation Gene_Expression Antioxidant Gene Expression (qPCR) Nrf2_Activation->Gene_Expression

Caption: A stepwise workflow for antioxidant evaluation.

Conclusion

While direct evidence for the antioxidant activity of (Z-Cys-OH)₂ is currently lacking in published literature, its chemical structure suggests a strong potential for such properties, primarily through its role as an L-cysteine donor for glutathione synthesis and possibly through direct radical scavenging. The experimental protocols and conceptual frameworks provided here offer a comprehensive guide for researchers and drug development professionals to investigate and characterize the antioxidant profile of (Z-Cys-OH)₂ and other novel N-protected cysteine derivatives. Such studies are crucial for the discovery and development of new therapeutic agents to combat oxidative stress-related diseases.

References

Troubleshooting & Optimization

Technical Support Center: Z-Group Deprotection in Cysteine Dimers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the deprotection of the Benzyloxycarbonyl (Z-group) from the N-terminus of cysteine dimers.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for Z-group deprotection, and how do they apply to cysteine dimers?

The Z-group is typically removed under reductive or acidic conditions.[1] For cysteine dimers, the choice of method is critical to avoid cleavage of the existing disulfide bond.

  • Catalytic Hydrogenation (H₂/Pd): This is a common method for Z-group removal. However, the palladium catalyst can sometimes mediate the reduction of the disulfide bond, leading to the monomeric cysteine. Careful control of reaction conditions is necessary.

  • Acidolysis (HBr in Acetic Acid): This method is effective for Z-group cleavage but can be harsh.[1] It is crucial to ensure that other protecting groups on the peptide and the disulfide bond itself are stable under these strong acidic conditions.

  • Sodium in Liquid Ammonia (Na/liq. NH₃): While effective, this method is often considered harsh and can lead to peptide bond cleavage, making it less commonly used today.[1]

Q2: My Z-group deprotection is incomplete. What are the common causes and solutions?

Incomplete deprotection is a frequent issue. The underlying causes often relate to the catalyst, reagents, or reaction setup.

Troubleshooting Incomplete Deprotection

cluster_start Start: Incomplete Deprotection cluster_hydrogenation Method: Catalytic Hydrogenation (H₂/Pd) cluster_acidolysis Method: Acidolysis (HBr/AcOH) cluster_solutions Solutions start Incomplete Z-Group Deprotection catalyst Check Catalyst Activity start->catalyst hydrogen Verify H₂ Pressure/Flow start->hydrogen solvent Ensure Proper Solvent start->solvent reagent_quality Check Reagent Quality (Fresh HBr/AcOH) start->reagent_quality scavengers Add Scavengers start->scavengers time_temp Increase Reaction Time/Temp start->time_temp solution_catalyst Use Fresh Catalyst Increase Loading catalyst->solution_catalyst Inactive? solution_hydrogen Increase H₂ Pressure hydrogen->solution_hydrogen Too low? solution_solvent Switch to More Polar Solvent (e.g., MeOH, DMF) solvent->solution_solvent Poor solubility? solution_reagent Use Freshly Prepared Reagent reagent_quality->solution_reagent Degraded? solution_scavenger Add Anisole or Thioanisole scavengers->solution_scavenger Side reactions? solution_conditions Optimize Conditions (Monitor by HPLC/TLC) time_temp->solution_conditions Too mild?

Workflow for troubleshooting incomplete Z-group deprotection.

Troubleshooting Guide

Problem: Low yield of the desired cysteine dimer after deprotection.
Potential Cause Explanation Recommended Solution
Disulfide Bond Reduction During catalytic hydrogenation (H₂/Pd), the disulfide bond can be reduced to free thiols. This is especially problematic with prolonged reaction times or a highly active catalyst.1. Carefully monitor the reaction by HPLC. 2. Use a less active catalyst or add a catalyst poison (e.g., quinoline). 3. Consider an alternative deprotection method like HBr/AcOH.
Side Product Formation Acid-labile protecting groups elsewhere in the peptide can be cleaved, or reactive intermediates (carbocations) can cause alkylation of sensitive residues like Tryptophan or Methionine.[2]1. Use a cleavage cocktail with scavengers. Ethanedithiol (EDT) is effective for scavenging t-butyl cations and helps in removing trityl groups from cysteine.[3] 2. For acid-sensitive peptides, ensure orthogonal protection strategies are used.[4]
Aggregation Peptides, especially hydrophobic ones, can aggregate, leading to poor solubility and incomplete reactions.[5] Aggregation can hinder the access of reagents to the Z-group.[5]1. Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).[5] 2. Perform the reaction at a higher temperature or use sonication to improve solubility.[5]
Product Loss During Workup The deprotected peptide may be lost due to precipitation, adsorption to glassware, or during extraction and purification steps.1. After cleavage, precipitate the peptide in cold diethyl ether.[6] 2. Ensure pH is appropriate during aqueous workup to maintain solubility. 3. Use pre-washed or silanized labware to minimize adsorption.
Problem: I observe unexpected peaks in my HPLC/Mass Spectrum after deprotection.

This indicates the formation of side products. Identifying the mass of the impurity is the first step in diagnosing the problem.

Deprotection Pathways and Potential Side Reactions

cluster_pathways Deprotection Pathways start Z-Protected Cysteine Dimer desired Desired Product: Deprotected Cysteine Dimer start->desired HBr/AcOH or Controlled H₂/Pd reduced Side Product: Reduced Monomer (Free Thiol) start->reduced Aggressive H₂/Pd alkylated Side Product: Alkylated Peptide start->alkylated Acidolysis without Scavengers rearranged Side Product: Scrambled Disulfides reduced->rearranged Air Oxidation (uncontrolled)

Possible outcomes during Z-group deprotection of cysteine dimers.
Observed Mass Potential Side Product Cause Solution
(Mass of Dimer / 2) + 1 Reduced Monomer The disulfide bond was cleaved during reductive deprotection (H₂/Pd).Use milder hydrogenation conditions or switch to acidolysis (HBr/AcOH). If free thiols are formed, re-oxidation under dilute conditions can reform the dimer.[7]
Mass Dimer + 56 t-Butylated Product If other Boc or t-Butyl protecting groups are present, the released t-butyl cation can alkylate nucleophilic residues like Cys or Trp.[8]Add scavengers like triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) to the cleavage cocktail to trap carbocations.[3]
Mass Dimer - H₂O Pyroglutamate Formation If the N-terminal amino acid is Glutamine (Gln), it can cyclize under acidic conditions.This is difficult to avoid completely in strong acid. Minimize exposure time to acid and use milder conditions where possible.
No change in mass, but different retention time Scrambled Disulfide Isomers If the initial dimer was part of a larger peptide with multiple cysteines, reduction and re-oxidation can lead to incorrect disulfide pairing.Use an orthogonal protection strategy for cysteine residues to ensure regioselective disulfide bond formation.[4][9]

Key Experimental Protocols

Protocol 1: Z-Group Deprotection using HBr in Acetic Acid

This protocol is suitable for peptides stable to strong acid.

  • Preparation: Dissolve the Z-protected cysteine dimer in glacial acetic acid (AcOH). Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of 33% HBr in acetic acid. The amount will depend on the scale of the reaction and other protecting groups present.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Precipitate the crude peptide by adding the reaction mixture to a large volume of cold, dry diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate several times with cold ether to remove scavengers and byproducts.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the deprotected dimer using reverse-phase HPLC.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation

This protocol is milder but carries the risk of disulfide reduction.

  • Setup: Dissolve the Z-protected dimer in a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Catalyst: Add Palladium on carbon (Pd/C, typically 10% w/w) to the solution. The amount should be catalytic, often around 10-20% of the peptide weight.

  • Hydrogenation:

    • Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (H₂). This can be done using a balloon of H₂ for small-scale reactions or a Parr hydrogenator for larger scales at elevated pressure.

    • Stir the reaction vigorously to ensure good mixing.

  • Monitoring: Monitor the reaction closely by HPLC (e.g., every 30 minutes) to check for the disappearance of starting material and the appearance of both the desired product and any reduced monomer.

  • Workup:

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the product by HPLC. If disulfide reduction has occurred, the product can be air-oxidized in a dilute aqueous buffer (pH 7.5-8.5) to reform the dimer before final purification.[7]

References

Technical Support Center: Z-Protected Cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Z-protected Cysteine (Cys). The Z-group, or benzyloxycarbonyl (Cbz), is a commonly used protecting group in peptide chemistry. While robust, its application to the thiol side chain of cysteine requires careful consideration to avoid side reactions that can impact peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of Z-protected cysteine in peptide synthesis?

A1: The primary side reactions involving Z-protected cysteine, and cysteine in general during peptide synthesis, are racemization, β-elimination, and S-alkylation.[1][2][3]

  • Racemization: This is the loss of stereochemical integrity at the α-carbon of the cysteine residue, leading to the incorporation of D-cysteine instead of the desired L-cysteine. Cysteine is particularly susceptible to racemization, especially when activated for coupling.[1][4]

  • β-Elimination: Under basic conditions, such as during Fmoc deprotection with piperidine (B6355638), the protected thiol group can be eliminated from the cysteine side chain. This results in the formation of a highly reactive dehydroalanine (B155165) intermediate.[1][4][5] This intermediate can then react with nucleophiles present in the reaction mixture.

  • S-Alkylation: During the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), carbocations generated from the resin linker or other protecting groups can alkylate the sulfur atom of the cysteine side chain.[6][7]

Q2: How does the Z-group compare to other common thiol protecting groups like Trityl (Trt) in preventing these side reactions?

A2: While specific quantitative data for S-Cbz-cysteine is not as abundant in recent literature compared to more modern protecting groups, we can infer its properties based on general chemical principles. The Trityl (Trt) group is known for its steric bulk, which can help minimize β-elimination.[1] However, it is also known to be prone to causing significant racemization. Newer protecting groups like Tetrahydropyranyl (Thp) have been shown to be superior in reducing both racemization and β-elimination compared to Trt. The benzyloxycarbonyl (Z) group is less sterically bulky than the Trityl group, which might suggest a lesser ability to sterically hinder base-catalyzed β-elimination.

Troubleshooting Guide

Problem 1: My peptide has a significant D-Cysteine impurity.

Q: I've synthesized a peptide with Z-protected cysteine and the final analysis shows a diastereomeric impurity. What could be the cause and how can I fix it?

A: This is likely due to racemization of the cysteine residue during the coupling step. Cysteine is highly prone to racemization, especially with base-mediated activation methods.[1][4]

Solutions:

  • Choice of Coupling Reagents: Avoid using coupling reagents that require a strong base for activation, such as HBTU/DIPEA. Instead, opt for methods that proceed under more acidic or neutral conditions. The use of carbodiimides like diisopropylcarbodiimide (DIC) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) or OxymaPure is recommended to suppress racemization.[1]

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-Cys(Z)-OH amino acid before adding it to the resin-bound peptide. Prolonged activation in the presence of base can increase the extent of racemization.

  • Temperature: Perform the coupling reaction at room temperature. Elevated temperatures, sometimes used to drive difficult couplings, can significantly increase the rate of racemization.

Problem 2: I'm observing an unexpected mass peak of +51 Da in my LC-MS.

Q: My final peptide product shows a major impurity with a mass increase of 51 Daltons. What is this side product and how can I prevent its formation?

A: This mass shift is characteristic of the addition of piperidine to a dehydroalanine intermediate.[1] This occurs via a β-elimination reaction, which is catalyzed by the basic conditions used for Fmoc deprotection (piperidine). This is particularly problematic for C-terminal cysteine residues.[1][4]

Solutions:

  • Use of Bulky Protecting Groups: While you are using a Z-group, for future syntheses, consider using a more sterically hindering protecting group for the cysteine thiol, such as Trityl (Trt), which can partially shield the α-proton from abstraction by the base.[1]

  • Alternative Deprotection Reagents: For very sensitive sequences, consider using a less basic reagent for Fmoc deprotection, or a bulkier base that is less nucleophilic than piperidine.

  • Resin Choice: For peptides with a C-terminal cysteine, using a 2-chlorotrityl chloride resin can reduce the incidence of β-elimination compared to Wang-type resins.[7]

Problem 3: My peptide shows signs of S-alkylation after cleavage.

Q: After cleaving my peptide from a Wang resin, I see byproducts that correspond to the addition of a benzyl (B1604629) group to the cysteine thiol. How can this be avoided?

A: This side reaction is S-alkylation, caused by reactive carbocations generated from the resin linker during TFA cleavage.[6][7] The p-hydroxybenzyl cation from the Wang linker is a common culprit.

Solutions:

  • Use of Scavengers: It is crucial to use an effective scavenger cocktail during TFA cleavage to quench these reactive carbocations. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). TIS is a very efficient scavenger of carbocations.

  • Cleavage Conditions: Ensure that a sufficient volume of the cleavage cocktail is used and that the cleavage reaction is allowed to proceed for an adequate amount of time (typically 2-3 hours) to ensure complete removal of all protecting groups and efficient scavenging.

Summary of Cysteine Protecting Groups and Side Reactions

Protecting GroupRacemization TendencyPropensity for β-EliminationNotes
Z (Cbz) Moderate to HighModerateLess steric bulk compared to Trt may offer less protection against β-elimination.
Trt (Trityl) HighLower (due to steric bulk)[1]Most common and cost-effective, but prone to racemization.
Acm (Acetamidomethyl) Lower than Trt[8]Higher than Trt[8]Requires a separate deprotection step, often with mercury(II) acetate (B1210297) or iodine.
Thp (Tetrahydropyranyl) Very Low (0.74%)LowShows superior performance in minimizing both racemization and β-elimination.
Dpm (Diphenylmethyl) Low (6.8%)ModerateOffers a balance of properties.

Note: The properties for the Z-group are inferred from general chemical principles, as direct comparative quantitative data was not available in the search results.

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-Cys(Z)-OH
  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Z)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion.

Protocol 2: Cleavage and Deprotection with Scavengers
  • Resin Preparation: After the final synthesis step, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with fresh cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualized Workflows

Racemization_Prevention start Start: Fmoc-Cys(Z)-OH Coupling coupling_reagent Choose Coupling Reagent start->coupling_reagent dic_hobt DIC / HOBt (or Oxyma) (Recommended) coupling_reagent->dic_hobt Good Practice hbtu_dipea HBTU / DIPEA (High Risk of Racemization) coupling_reagent->hbtu_dipea Avoid activation Activate Fmoc-Cys(Z)-OH dic_hobt->activation hbtu_dipea->activation coupling Couple to Resin activation->coupling result_good Minimal Racemization coupling->result_good result_bad Significant Racemization coupling->result_bad

Caption: Workflow for minimizing racemization of Z-protected cysteine.

Beta_Elimination_Prevention start Start: Fmoc Deprotection base_choice Base Treatment (e.g., 20% Piperidine/DMF) start->base_choice cterm_cys C-Terminal Cysteine? base_choice->cterm_cys wang_resin Wang Resin (Higher Risk) cterm_cys->wang_resin Yes cltrt_resin 2-Cl-Trt Resin (Lower Risk) cterm_cys->cltrt_resin Yes, Recommended Resin no_reaction Side Reaction Minimized cterm_cys->no_reaction No (Internal Cys) Lower Risk beta_elim β-Elimination Occurs wang_resin->beta_elim cltrt_resin->no_reaction dehydroalanine Dehydroalanine Formation beta_elim->dehydroalanine piperidine_adduct Piperidine Adduct (+51 Da) dehydroalanine->piperidine_adduct

Caption: Logic for preventing β-elimination and piperidine adduct formation.

S_Alkylation_Prevention start Start: TFA Cleavage cleavage_cocktail Prepare Cleavage Cocktail start->cleavage_cocktail with_scavengers TFA / TIS / Water (95 : 2.5 : 2.5) cleavage_cocktail->with_scavengers Recommended without_scavengers TFA Only (High Risk) cleavage_cocktail->without_scavengers Not Recommended cleavage Cleave Peptide from Resin with_scavengers->cleavage pure_peptide Pure Peptide with_scavengers->pure_peptide Scavengers quench carbocations without_scavengers->cleavage carbocations Carbocations Generated (from resin/PGs) cleavage->carbocations s_alkylation S-Alkylation of Cysteine carbocations->s_alkylation alkylated_byproduct Alkylated Byproduct s_alkylation->alkylated_byproduct

Caption: Workflow for preventing S-alkylation during peptide cleavage.

References

Technical Support Center: Cysteine Epimerization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the epimerization of cysteine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is cysteine epimerization and why is it a concern in peptide synthesis?

A1: Cysteine epimerization is a side reaction where the stereochemistry at the α-carbon of a cysteine residue inverts, converting the naturally occurring L-cysteine into its D-cysteine diastereomer. This is a significant issue in peptide synthesis because the incorporation of the incorrect stereoisomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1] The epimerized peptide can be difficult to separate from the target peptide, complicating purification and reducing the overall yield of the desired product.[2][3]

Q2: What is the primary mechanism of cysteine epimerization during Fmoc-SPPS?

A2: The primary mechanism is base-catalyzed epimerization.[4] The α-proton of the cysteine residue is acidic and susceptible to abstraction by a base, which is frequently used in the coupling and deprotection steps of Fmoc-SPPS. This abstraction leads to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both L- and D-cysteine isomers.[5]

Q3: Which factors are known to promote cysteine epimerization?

A3: Several factors during peptide synthesis can increase the likelihood and extent of cysteine epimerization:

  • Bases: Strong and sterically unhindered bases, such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM), are known to significantly promote epimerization.[1][5]

  • Coupling Reagents: Uronium and phosphonium (B103445) salt-based coupling reagents (e.g., HBTU, HATU, PyBOP) in the presence of bases can lead to substantial epimerization.[3][5]

  • Pre-activation: Allowing the coupling reagents to pre-activate with the protected cysteine before addition to the resin can significantly increase the rate of epimerization.[5]

  • Elevated Temperatures: Higher temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of epimerization.[5]

  • Solvent: More polar solvents like pure N,N-dimethylformamide (DMF) can favor this side reaction compared to less polar solvent systems.[5]

  • C-terminal Cysteine: Cysteine residues at the C-terminus of a peptide are particularly prone to epimerization, especially when anchored to Wang-type resins.[6][7]

  • Thiol Protecting Groups: The choice of the thiol protecting group can influence the rate of epimerization. For instance, acetamidomethyl (Acm) is generally more prone to epimerization than the bulkier trityl (Trt) group.[8]

Troubleshooting Guides

Problem: My peptide containing cysteine shows a significant amount of a D-Cys diastereomer upon analysis.

This troubleshooting guide will help you identify the potential causes and implement solutions to minimize cysteine epimerization in your solid-phase peptide synthesis.

Step 1: Review Your Coupling Protocol

Your choice of coupling reagent and base is a critical factor in cysteine epimerization.

  • Observation: You are using a uronium or phosphonium-based coupling reagent (e.g., HBTU, HATU) with a strong, non-hindered base like DIEA or NMM.

  • Solution:

    • Switch to a carbodiimide-based coupling method, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), in combination with an epimerization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5]

    • If you must use an onium salt reagent, consider using a weaker or more sterically hindered base like collidine (2,4,6-trimethylpyridine).[8]

    • Avoid pre-activation of the Fmoc-Cys-OH with the coupling reagent and base before adding it to the resin.[5]

Step 2: Evaluate the Thiol Protecting Group and Resin

The protecting group on the cysteine side chain and the type of resin used can influence the extent of epimerization, especially for C-terminal cysteine residues.

  • Observation: You are using a Wang resin for a peptide with a C-terminal cysteine.

  • Solution: For C-terminal cysteine peptides, it is highly recommended to use a 2-chlorotrityl chloride (2-CTC) resin or other trityl-based resins like NovaSyn TGT.[7][9] These resins are known to reduce epimerization and the formation of piperidinylalanine adducts.[7]

  • Observation: You are using a less sterically bulky protecting group like Acm.

  • Solution: The trityl (Trt) protecting group is generally preferred as its steric bulk can help minimize epimerization.[4] Newer protecting groups like tetrahydropyranyl (Thp) have also shown promise in reducing epimerization compared to Trt.[9]

Step 3: Optimize Reaction Conditions

Temperature and solvent can play a significant role in the rate of epimerization.

  • Observation: You are performing the coupling reaction at an elevated temperature (e.g., using a microwave synthesizer).

  • Solution: While microwave synthesis can speed up coupling, it can also increase epimerization.[3] If you suspect epimerization is an issue, perform the cysteine coupling step at room temperature.

  • Observation: You are using pure DMF as the solvent.

  • Solution: Consider using a less polar solvent mixture, such as 1:1 dichloromethane (B109758) (DCM) and DMF, which has been shown to reduce the rate of epimerization.[5]

Data Presentation

The following tables summarize quantitative data on the extent of cysteine epimerization under various conditions.

Table 1: Effect of Cysteine Protecting Group on Epimerization

Protecting GroupCoupling Conditions% D-Cys EpimerReference
Trityl (Trt)DIPCDI/Oxyma3.3%[9]
Diphenylmethyl (Dpm)DIPCDI/Oxyma6.8%[9]
Tetrahydropyranyl (Thp)DIPCDI/Oxyma0.74%[9]
Trityl (Trt)20% piperidine (B6355638)/6h on NovaSyn TGT resin23%[6]
4-methoxybenzyloxymethyl (MBom)20% piperidine/6h on NovaSyn TGT resin6%[6]

Table 2: Influence of Coupling Reagents and Bases on Cysteine Epimerization

Coupling ReagentBaseAdditive% D-Cys EpimerReference
HCTUDIEA6-Cl-HOBtHigh[10]
DIPCDI-HOBtLow[7]
DIPCDI-OxymaLow[7]
HBTUDIEAHOBt5-33%[5]
Carbodiimide-HOBt/HOAtLow[8]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt

This protocol is recommended for incorporating cysteine residues while minimizing epimerization.

  • Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin for C-terminal Cys) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents), HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the solution from step 4 to the resin, followed by the addition of DIC (3 equivalents). Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (blue), repeat the coupling step.

Protocol 2: Fmoc Deprotection with Reduced Epimerization Potential for C-terminal Cysteine

This protocol is designed to minimize epimerization during the Fmoc deprotection of a C-terminal cysteine.

  • Resin: Use a 2-chlorotrityl chloride resin loaded with Fmoc-Cys(Trt)-OH.

  • Deprotection Solution: Prepare a solution of 30% 4-methylpiperidine (B120128) in DMF containing 0.5 M OxymaPure.[11]

  • Deprotection Step: Treat the resin with the deprotection solution (2 x 10 minutes). The OxymaPure acts as a buffer to reduce the basicity of the solution, thereby suppressing epimerization.[11]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) before proceeding to the next coupling step.

Mandatory Visualizations

Cysteine_Epimerization_Mechanism L_Cys H | (R)-Cα-COOH | S-Protecting Group Proton_Abstraction α-proton abstraction Base Base (e.g., DIEA) Planar - | (R)=Cα-COOH | S-Protecting Group Proton_Abstraction->Planar Reprotonation Reprotonation Planar->Reprotonation Reprotonation->L_Cys D_Cys H | HOOC-Cα-(R) | S-Protecting Group Reprotonation->D_Cys Formation of D-Cys Troubleshooting_Workflow Start High D-Cys Epimer Detected Check_Coupling Review Coupling Protocol: - Reagent (HBTU/HATU?) - Base (DIEA/NMM?) Start->Check_Coupling Is_Onium Using Onium Salt? Check_Coupling->Is_Onium Switch_to_Carbodiimide Switch to DIC/HOBt or DIC/Oxyma Is_Onium->Switch_to_Carbodiimide Yes Use_Hindered_Base Use Hindered Base (e.g., Collidine) Is_Onium->Use_Hindered_Base Yes Check_Resin Review Resin and Protecting Group Is_Onium->Check_Resin No Switch_to_Carbodiimide->Check_Resin Use_Hindered_Base->Check_Resin Is_C_Terminal C-terminal Cysteine? Check_Resin->Is_C_Terminal Use_2CTC_Resin Use 2-CTC Resin Is_C_Terminal->Use_2CTC_Resin Yes Check_Conditions Optimize Conditions: - Temperature - Solvent Is_C_Terminal->Check_Conditions No Use_2CTC_Resin->Check_Conditions Use_RT Couple at Room Temp Check_Conditions->Use_RT Use_DCM_DMF Use DCM/DMF Solvent Check_Conditions->Use_DCM_DMF End Reduced Epimerization Use_RT->End Use_DCM_DMF->End

References

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of (Z-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly abbreviated as (Z-Cys-OH)2. While HPLC is the industry standard for assessing the purity of this and other peptide-related compounds, alternative and complementary methods can offer additional insights into the impurity profile. This document outlines a standard HPLC methodology, compares it with other analytical techniques, and provides the necessary experimental protocols for implementation in a research or quality control setting.

Comparative Analysis of Analytical Methods

The purity of this compound is crucial for its application in pharmaceutical and research settings. HPLC offers a robust and reliable method for quantification, but a multi-faceted approach utilizing other techniques can provide a more complete picture of the compound's purity and stability.

Analytical MethodPrincipleInformation ProvidedTypical Performance
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.Quantitative purity assessment based on peak area percentage, detection of process-related impurities and degradation products.High precision and accuracy, with purity values typically expected to be ≥98%.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of this compound and helps in the structural elucidation of unknown impurities and degradation products.[1]High sensitivity and specificity for molecular identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural confirmation of the main component and can be used to identify and quantify impurities without the need for reference standards for each impurity.Unparalleled for structural elucidation, but generally less sensitive than HPLC for trace impurity quantification.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Primarily used for the analysis of residual solvents from the synthesis process.[2]High sensitivity for volatile organic compounds.

Experimental Protocols

RP-HPLC Method for Purity Determination of this compound

This protocol is a representative method based on common practices for the analysis of protected amino acids and peptides.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Forced Degradation Studies Protocol

Forced degradation studies are essential for developing a stability-indicating HPLC method.[5] The following conditions are typically employed:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Samples from each stress condition should be diluted to the target concentration and analyzed by the proposed HPLC method to assess for the formation of degradation products and to ensure the method can separate these from the main peak.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process for this compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample_Weighing Weigh this compound Dissolution Dissolve in Diluent Sample_Weighing->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Areas UV_Detection->Peak_Integration Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation Final_Report Final_Report Purity_Calculation->Final_Report Report Results

Caption: Workflow for HPLC Purity Analysis of this compound.

Start This compound Sample Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Method_Development HPLC Method Development Start->Method_Development Forced_Degradation->Method_Development Provides Degradation Profile Method_Validation Method Validation Method_Development->Method_Validation Routine_Analysis Routine Purity Testing Method_Validation->Routine_Analysis End Certificate of Analysis Routine_Analysis->End

Caption: Logical Flow for Establishing a Stability-Indicating HPLC Method.

References

A Comparative Guide to Cysteine Protecting Groups: Benchmarking (Z-Cys-OH)₂ Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is a critical step in the successful synthesis of peptides and proteins. The unique reactivity of cysteine's thiol side chain necessitates robust protection to prevent unwanted side reactions, such as oxidation and disulfide scrambling. This guide provides an objective comparison of N,N'-bis(benzyloxycarbonyl)-L-cystine, or (Z-Cys-OH)₂, with other commonly employed cysteine protecting groups in the context of solid-phase peptide synthesis (SPPS).

The choice of a cysteine protecting group influences not only the strategic approach to peptide synthesis, particularly for complex molecules with multiple disulfide bonds, but also has a significant impact on yield, purity, and the propensity for side reactions like racemization. This guide presents a detailed analysis supported by experimental data, comprehensive protocols, and visual workflows to facilitate an informed selection process for your research needs.

Performance Comparison of Cysteine Protecting Groups

The performance of a protecting group is evaluated on several key parameters: its stability under various reaction conditions, the ease and selectivity of its removal (deprotection), and its influence on the stereochemical integrity of the cysteine residue. The following table summarizes these characteristics for (Z-Cys-OH)₂ and other widely used alternatives.

Protecting GroupStructureCleavage ConditionsStabilityAdvantagesDisadvantages
(Z-Cys-OH)₂ Dimer with N-terminal Z protection and a disulfide bondReductive cleavage (e.g., DTT, TCEP)Stable to mild acid and base. The Z group is labile to strong acid (HBr/AcOH) and hydrogenolysis.The disulfide bond itself acts as the protecting group.Limited data available for modern Fmoc-SPPS. The Z group is not fully orthogonal with standard Fmoc-SPPS cleavage. Requires a separate reduction step.
Trityl (Trt) TriphenylmethylStandard TFA cocktails (e.g., TFA/TIS/H₂O)Base-stable, acid-labile.Most common and cost-effective for routine synthesis. Cleaved during final global deprotection.Prone to causing significant racemization, especially at the C-terminus. Can lead to reattachment to the peptide if not scavenged properly.[1]
Acetamidomethyl (Acm) AcetamidomethylIodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver trifluoromethanesulfonate (B1224126) (AgOTf)Stable to TFA and piperidine (B6355638).Highly stable and orthogonal to Fmoc and Boc strategies, ideal for regioselective disulfide bond formation.[2]Deprotection often requires toxic heavy metals or harsh oxidizing conditions.[3]
tert-Butyl (tBu) tert-ButylStrong acids (e.g., TFMSA), Hg(OAc)₂Stable to TFA and piperidine.Orthogonal to Fmoc chemistry, useful for complex syntheses.[2]Requires harsh deprotection conditions, often involving toxic reagents.
Tetrahydropyranyl (Thp) TetrahydropyranylStandard TFA cocktails (e.g., TFA/TIS/H₂O)Base-stable, acid-labile.Significantly reduces racemization compared to Trt (0.74% vs. 3.3% in one study). Minimizes piperidinylalanine formation.[1]Introduces a new chiral center.
4-Methoxytrityl (Mmt) 4-MethoxytritylMild acid (e.g., 1-2% TFA in DCM)Very acid-labile.Allows for selective on-resin deprotection for disulfide bond formation or side-chain modification.[4]Can be prematurely cleaved if synthesis conditions are not carefully controlled.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible and high-yield peptide synthesis. Below are representative protocols for the incorporation of a protected cysteine residue using Fmoc-SPPS and the subsequent cleavage and deprotection steps.

Protocol 1: Standard Fmoc-SPPS Coupling of a Protected Cysteine

This protocol outlines a single cycle for the addition of an Fmoc-protected cysteine (e.g., Fmoc-Cys(Trt)-OH) to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected cysteine (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative method like the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common mixture for peptides containing acid-labile protecting groups like Trt is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[5]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Reductive Cleavage of Disulfide Bonds

For peptides synthesized using (Z-Cys-OH)₂ or other disulfide-based strategies, a reduction step is necessary to obtain the free thiol.

  • Dissolution: Dissolve the cleaved and precipitated peptide in a suitable buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8).

  • Reduction: Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a 10- to 50-fold molar excess over the peptide.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the reduced peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Selection Process

To aid in understanding the experimental workflow and the decision-making process for selecting an appropriate cysteine protecting group, the following diagrams are provided.

G cluster_SPPS Fmoc-SPPS Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Crude Peptide

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

G Start Start: Need to synthesize a cysteine-containing peptide Q1 Multiple disulfide bonds required? Start->Q1 Q2 High risk of racemization? (e.g., C-terminal Cys) Q1->Q2 No Acm Use orthogonal groups (e.g., Acm, tBu, Mmt) Q1->Acm Yes Q3 On-resin modification or cyclization needed? Q2->Q3 No Thp Consider Thp to minimize racemization Q2->Thp Yes Trt Use Trt for routine synthesis Q3->Trt No Mmt Use Mmt for selective on-resin deprotection Q3->Mmt Yes

References

A Comparative Guide to Alternative Methods for Forming Disulfide Bonds in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of disulfide bonds is a critical step in the synthesis of many therapeutic and research-grade peptides. These bonds are essential for maintaining the peptide's three-dimensional structure, stability, and biological activity. While classical air oxidation has been a long-standing method, a variety of alternative techniques have been developed to offer improved yields, reduced side reactions, and greater control over the oxidation process. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols.

Comparison of Disulfide Bond Formation Methods

The selection of an appropriate method for disulfide bond formation depends on several factors, including the peptide sequence, the presence of sensitive amino acid residues, the desired purity, and the scale of the synthesis. The following table summarizes the key quantitative parameters of common alternative methods.

MethodTypical Yield (%)Typical Purity (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Air Oxidation 20-60%Variable12-48 hoursSimple, mild conditions.Slow, often incomplete, risk of side reactions and oligomerization.[1][2]
DMSO Oxidation 70-95%>90%0.5-4 hoursFast, high yield, wide pH range (3-8), suitable for hydrophobic peptides.[1][3]Can be difficult to remove residual DMSO.
Iodine Oxidation 80-95%>95%< 15 minutesVery fast and efficient, can be used for on-resin cyclization.[4]Can cause side reactions with sensitive residues (e.g., Trp, Tyr, Met).[4][5][6][7]
Glutathione (B108866) Redox Buffer 50-80%High12-24 hoursMimics physiological conditions, promotes correct folding.[8]Can be slow, requires optimization of GSH/GSSG ratio.
Regioselective (Orthogonal Protecting Groups) 70-90%>95%Varies (multi-step)High control over disulfide connectivity for multi-disulfide peptides.[9][10][11]Requires synthesis of specially protected cysteine derivatives, multi-step process.
Enzymatic (e.g., PDI) HighVery HighVariesHigh specificity, mimics natural protein folding.[12][13]Enzyme cost and stability can be a concern.

Experimental Protocols

Dimethyl Sulfoxide (DMSO) Oxidation

This method is favored for its speed and efficiency, particularly for peptides that are prone to aggregation.

Protocol:

  • Dissolve the purified linear peptide in an aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0) at a concentration of 0.1-1.0 mg/mL.

  • Add DMSO to a final concentration of 10-20% (v/v).[1]

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC). The reaction is typically complete within 0.5 to 4 hours.[1][14]

  • Once the reaction is complete, acidify the solution with trifluoroacetic acid (TFA) to a pH of 2-3 to stop the reaction.

  • Purify the cyclized peptide by preparative RP-HPLC.

Iodine Oxidation

Iodine is a powerful oxidizing agent that allows for rapid disulfide bond formation. Caution is advised for peptides containing oxidation-sensitive residues.

Protocol:

  • Dissolve the linear peptide in a suitable solvent mixture. A common choice is 80% acetic acid in water or a mixture of methanol (B129727) and water.

  • Cool the solution in an ice bath.

  • Add a solution of iodine (typically 10-20 equivalents in methanol or ethanol) dropwise with stirring until a faint yellow color persists.

  • Continue stirring for 15-30 minutes. Monitor the reaction by RP-HPLC.

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate (B1220275) until the yellow color disappears.

  • Dilute the reaction mixture with water and purify the cyclic peptide by preparative RP-HPLC.

Glutathione-Assisted Oxidative Folding

This method utilizes a redox buffer of reduced (GSH) and oxidized (GSSG) glutathione to mimic the cellular environment and promote the formation of thermodynamically stable disulfide bonds.

Protocol:

  • Prepare a folding buffer, typically 0.1 M Tris-HCl or phosphate (B84403) buffer at pH 7.5-8.5, containing 1-3 mM GSH and 0.1-0.5 mM GSSG. The optimal ratio of GSH to GSSG may need to be determined empirically.

  • Dissolve the linear peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to minimize intermolecular reactions.

  • Stir the solution gently at 4-25°C.

  • Monitor the formation of the correctly folded peptide by RP-HPLC over 12-24 hours.

  • Once the reaction has reached equilibrium, acidify the solution with TFA and purify the desired product by preparative RP-HPLC.

Regioselective Disulfide Bond Formation using Orthogonal Protecting Groups

This advanced method provides precise control over the formation of multiple disulfide bonds by using different cysteine protecting groups that can be removed under specific conditions. Common orthogonal protecting groups include trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).

Protocol (Example with Trt and Acm):

  • Synthesize the peptide with cysteines intended for the first disulfide bond protected with a labile group (e.g., Trt) and the second pair with a stable group (e.g., Acm).

  • Cleave the peptide from the resin and deprotect all side chains except for the Acm groups using a standard TFA cocktail. The Trt groups will be removed during this step.

  • Perform the first disulfide bond formation using one of the methods described above (e.g., air or DMSO oxidation).

  • Purify the mono-cyclized peptide by RP-HPLC.

  • For the second disulfide bond, remove the Acm groups using a specific reagent such as iodine or silver trifluoromethanesulfonate.

  • Perform the second oxidation reaction.

  • Purify the final, correctly folded peptide with two disulfide bonds by preparative RP-HPLC.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for DMSO oxidation and regioselective disulfide bond formation.

Caption: Workflow for DMSO-mediated disulfide bond formation.

Regioselective_Workflow cluster_step1 Step 1: First Disulfide Bond cluster_step2 Step 2: Second Disulfide Bond start Start: Peptide with Orthogonal Protecting Groups (e.g., Trt, Acm) deprotect1 Cleavage and Selective Deprotection (e.g., TFA removes Trt) start->deprotect1 oxidize1 First Oxidation (e.g., DMSO or Air) deprotect1->oxidize1 purify1 Purify Mono-cyclized Peptide oxidize1->purify1 deprotect2 Selective Deprotection of Second Pair (e.g., Iodine removes Acm) purify1->deprotect2 oxidize2 Second Oxidation deprotect2->oxidize2 purify2 Purify Di-cyclized Peptide oxidize2->purify2 end End: Regioselectively Formed Peptide purify2->end

Caption: Workflow for regioselective disulfide bond formation.

Enzymatic Pathways: The Role of Protein Disulfide Isomerase (PDI)

In biological systems, the formation and rearrangement of disulfide bonds are catalyzed by enzymes, primarily Protein Disulfide Isomerase (PDI). PDI facilitates the correct pairing of cysteines through a thiol-disulfide exchange mechanism. This enzymatic approach offers high specificity and can be advantageous for complex peptides that are prone to misfolding.

PDI_Mechanism PDI_ox Oxidized PDI (PDI-S-S) Mixed_disulfide Mixed Disulfide Intermediate (Peptide-S-S-PDI) PDI_ox->Mixed_disulfide Thiol-disulfide exchange Peptide_red Reduced Peptide (2 SH) Peptide_red->Mixed_disulfide Peptide_ox Oxidized Peptide (S-S) Mixed_disulfide->Peptide_ox Intramolecular attack PDI_red Reduced PDI (PDI-(SH)2) Mixed_disulfide->PDI_red

Caption: Simplified mechanism of PDI-catalyzed disulfide bond formation.

Conclusion

The choice of method for forming disulfide bonds in peptides is a critical decision that can significantly impact the yield, purity, and ultimately the success of a research or drug development project. While traditional air oxidation is simple, modern chemical and enzymatic methods offer significant advantages in terms of speed, efficiency, and control. For peptides with a single disulfide bond, DMSO and iodine oxidation are powerful and rapid techniques. For more complex peptides with multiple disulfide bridges, a regioselective approach using orthogonal protecting groups is often necessary to ensure the correct disulfide connectivity. Enzymatic methods, while potentially more costly, provide the highest level of specificity and can be invaluable for peptides that are difficult to fold correctly. By carefully considering the characteristics of the peptide and the desired outcome, researchers can select the most appropriate method to achieve their synthetic goals.

References

A Comparative Guide to (Z-Cys-OH)₂ and (Boc-Cys-OH)₂ in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. This guide provides an objective comparison of two commonly used Nα-protected cysteine derivatives: N,N'-di-benzyloxycarbonyl-L-cystine ((Z-Cys-OH)₂) and N,N'-di-tert-butyloxycarbonyl-L-cystine ((Boc-Cys-OH)₂). We will delve into their performance characteristics, supported by available data, and provide detailed experimental protocols to aid in the strategic planning of peptide synthesis projects.

At a Glance: Key Properties and Performance Metrics

The choice between Z- and Boc-protection for cysteine hinges on the overall synthetic strategy, particularly whether a solution-phase or solid-phase approach is employed. The distinct chemical nature of the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups dictates their stability, deprotection conditions, and suitability for different synthetic methodologies.

Property(Z-Cys-OH)₂(Boc-Cys-OH)₂
Molecular Weight 508.55 g/mol 440.53 g/mol
Chemical Formula C₂₂H₂₄N₂O₈S₂C₁₆H₂₈N₂O₈S₂
Typical Application Primarily solution-phase peptide synthesis[1][2]Primarily solid-phase peptide synthesis (Boc-SPPS)[3]
Nα-Protection Stability Stable to mild acids and bases.Stable to bases but labile to moderate to strong acids.[3]

Table 1: General Properties of (Z-Cys-OH)₂ and (Boc-Cys-OH)₂

The performance of these derivatives in peptide synthesis is influenced by factors such as coupling efficiency, the risk of racemization, and solubility. While direct comparative quantitative data is limited, the following table summarizes performance aspects based on the known characteristics of Z- and Boc-protected amino acids.

Performance Metric(Z-Cys-OH)₂(Boc-Cys-OH)₂
Coupling Efficiency Generally good in solution-phase synthesis.High coupling efficiencies are achievable in Boc-SPPS with modern coupling reagents.[4]
Racemization Risk Urethane-based protection (like Z and Boc) generally suppresses racemization during coupling compared to other Nα-protecting groups.[5] However, cysteine is particularly prone to racemization, which is highly dependent on the coupling method and base used.[6][7]Cysteine is susceptible to racemization, especially with strong bases. The use of carbodiimide (B86325) reagents with additives like HOBt is recommended to minimize this.[5][7]
Solubility Generally soluble in organic solvents like DMF and DCM, suitable for solution-phase synthesis.Soluble in organic solvents such as DMF and DCM, making it suitable for SPPS.[8]

Table 2: Performance in Peptide Synthesis

Deprotection Strategies: Removing the Nα-Protecting Group

The key difference in the application of (Z-Cys-OH)₂ and (Boc-Cys-OH)₂ lies in their deprotection conditions, which forms the basis of orthogonal protection strategies in peptide synthesis.

Protecting GroupReagents and ConditionsScavengers/Considerations
Z (Benzyloxycarbonyl) Catalytic Hydrogenation: H₂ gas with a palladium catalyst (e.g., 10% Pd/C) in a protic solvent like methanol (B129727) or ethanol.[1][9]Sulfur-containing amino acids like cysteine can "poison" the catalyst, so careful monitoring is required.[10] This method is not suitable for peptides with other reducible functional groups.
Boc (tert-Butyloxycarbonyl) Acidolysis: Typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.[11][12]The tert-butyl cation generated during deprotection can alkylate sensitive residues like Trp, Met, and Cys. Scavengers such as dithiothreitol (B142953) (DTE) or triisopropylsilane (B1312306) (TIS) are often added to the deprotection solution to trap these cations.[3][13]

Table 3: Deprotection Conditions

Experimental Protocols

The following are representative protocols for the incorporation of cysteine using (Boc-Cys-OH)₂ in solid-phase synthesis and (Z-Cys-OH)₂ in solution-phase synthesis.

Protocol 1: Incorporation of Cysteine using (Boc-Cys-OH)₂ in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a single cycle for the addition of a cysteine residue to a growing peptide chain on a solid support. Note that in modern Boc-SPPS, it is more common to use a monomeric Boc-Cys-OH derivative with a separate protecting group on the thiol side chain (e.g., Boc-Cys(Trt)-OH) to prevent side reactions. This protocol is adapted for the conceptual incorporation of the dimer.

1. Resin Preparation and Swelling:

  • Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 1-2 hours.

  • Wash the resin with Dimethylformamide (DMF).

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.

  • Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.[14][15]

  • Wash the resin thoroughly with DCM, Isopropanol, and then DMF to remove residual acid.[7]

3. Neutralization:

  • Treat the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step.

  • Wash the resin with DCM (3x) and DMF (3x).[15]

4. Coupling of (Boc-Cys-OH)₂:

  • In a separate vessel, dissolve (Boc-Cys-OH)₂ (1.5-2 equivalents relative to resin loading) and a coupling agent such as HBTU (1.5 equivalents) and HOBt (1.5 equivalents) in DMF.

  • Add DIPEA (3 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.[15]

5. Monitoring and Washing:

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol 2: Incorporation of Cysteine using (Z-Cys-OH)₂ in Solution-Phase Synthesis

This protocol describes the coupling of (Z-Cys-OH)₂ to an amino acid ester in solution.

1. Activation of (Z-Cys-OH)₂:

  • Dissolve (Z-Cys-OH)₂ (1 equivalent) and a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) (2.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

2. Coupling Reaction:

  • In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl) (2.2 equivalents) in anhydrous DCM and neutralize with a base like Triethylamine (TEA) (2.2 equivalents) at 0 °C.

  • Add the neutralized amino acid ester solution to the activated (Z-Cys-OH)₂ solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

4. Z-Group Deprotection (Hydrogenolysis):

  • Dissolve the purified Z-protected peptide in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon filled with H₂) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Visualizing the Workflows

To better illustrate the synthetic processes, the following diagrams outline the experimental workflows for Boc-SPPS and solution-phase synthesis, as well as the orthogonal nature of the Z and Boc protecting groups.

Boc_SPPS_Workflow start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIPEA/DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling (Boc-AA, HBTU, DIPEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle Repeat n-1 times wash3->cycle Next Amino Acid cycle->deprotection final_cleavage Final Cleavage & Deprotection cycle->final_cleavage Final Amino Acid

Figure 1: Experimental Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

Solution_Phase_Workflow start Start with Z-AA-OH & H-AA-OR coupling Coupling Reaction (e.g., DCC/HOBt) start->coupling workup Work-up & Purification (Filtration, Extraction, Chromatography) coupling->workup deprotection Z-Group Deprotection (H₂, Pd/C) workup->deprotection next_coupling Couple to next Z-AA-OH deprotection->next_coupling Elongate Chain final_product Final Peptide deprotection->final_product Final Step next_coupling->coupling

Figure 2: Experimental Workflow for Solution-Phase Peptide Synthesis.

Orthogonal_Deprotection peptide Peptide with Z and Boc groups z_deprotection Z-Deprotection (Catalytic Hydrogenation) peptide->z_deprotection H₂, Pd/C boc_deprotection Boc-Deprotection (Acidolysis, e.g., TFA) peptide->boc_deprotection TFA peptide_boc Peptide with Boc group z_deprotection->peptide_boc peptide_z Peptide with Z group boc_deprotection->peptide_z

Figure 3: Orthogonal Deprotection of Z and Boc Groups.

Conclusion

The choice between (Z-Cys-OH)₂ and (Boc-Cys-OH)₂ is fundamentally a choice between synthetic strategies. (Z-Cys-OH)₂ is a classic reagent well-suited for solution-phase synthesis, where its stability to a range of conditions is advantageous, although its removal by catalytic hydrogenation can be a limitation for complex peptides. In contrast, (Boc-Cys-OH)₂ is the standard choice for Boc-SPPS, a methodology that has been largely automated and is suitable for the rapid synthesis of a wide range of peptides.

When making a selection, researchers should consider the scale of the synthesis, the overall protecting group strategy for other amino acids in the sequence, and the available equipment and expertise. While both reagents can be used to successfully synthesize cysteine-containing peptides, understanding their distinct properties and the nuances of their respective synthetic methodologies is key to achieving high yields and purity in the final product.

References

A Comparative Guide to Cysteine Protection: (Z-Cys-OH)₂ vs. Fmoc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for cysteine residues is a critical determinant in the successful synthesis of peptides. The inherent reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and disulfide scrambling. This guide provides an objective comparison of two commonly utilized cysteine derivatives: N,N'-dibenzyloxycarbonyl-L-cystine, designated as (Z-Cys-OH)₂, and Nα-fluorenylmethoxycarbonyl-S-trityl-L-cysteine, or Fmoc-Cys(Trt)-OH. We will delve into their respective efficacies, outline relevant experimental protocols, and present quantitative data to inform the selection process for peptide synthesis strategies.

At a Glance: Key Differences and Applications

(Z-Cys-OH)₂ and Fmoc-Cys(Trt)-OH are employed in distinct peptide synthesis methodologies, a direct consequence of the differing lability of their protecting groups. The benzyloxycarbonyl (Z or Cbz) group of (Z-Cys-OH)₂ is typically removed under harsh acidic conditions or by catalytic hydrogenation, rendering it more suitable for classical solution-phase peptide synthesis. In this approach, the pre-formed disulfide bond in (Z-Cys-OH)₂ can be a strategic advantage for the direct incorporation of a cystine bridge.

Conversely, Fmoc-Cys(Trt)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS). The base-labile fluorenylmethoxycarbonyl (Fmoc) group allows for iterative deprotection of the N-terminus under mild conditions, while the acid-labile trityl (Trt) group provides orthogonal protection of the cysteine thiol, which is cleaved during the final trifluoroacetic acid (TFA)-mediated release of the peptide from the resin.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of (Z-Cys-OH)₂ and Fmoc-Cys(Trt)-OH, offering a side-by-side comparison of their relevant attributes for peptide synthesis.

Property(Z-Cys-OH)₂Fmoc-Cys(Trt)-OH
Chemical Name N,N'-dibenzyloxycarbonyl-L-cystineNα-fluorenylmethoxycarbonyl-S-trityl-L-cysteine
Molecular Formula C₂₂H₂₄N₂O₈S₂C₃₇H₃₁NO₄S
Molecular Weight 508.57 g/mol 585.71 g/mol
Typical Application Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
N-α Protecting Group Benzyloxycarbonyl (Z or Cbz)Fluorenylmethoxycarbonyl (Fmoc)
S-Thiol Protecting Group Disulfide Bond (within the cystine)Trityl (Trt)
N-α Deprotection Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr in acetic acid)20-50% Piperidine (B6355638) in DMF
S-Thiol Deprotection Reduction (e.g., DTT, TCEP)Trifluoroacetic acid (TFA)
Orthogonality in SPPS Not orthogonal with standard Fmoc/tBu or Boc/Bzl strategiesFully orthogonal in Fmoc/tBu SPPS
Key Advantage Direct incorporation of a pre-formed disulfide bridge.Orthogonality, mild deprotection conditions for N-terminus.
Key Disadvantage Harsh deprotection conditions limit its use in SPPS.Potential for racemization during activation.[1]

Experimental Protocols

General Protocol for Peptide Synthesis using (Z-Cys-OH)₂ in Solution Phase

This protocol outlines a general procedure for the incorporation of a cystine bridge into a peptide using (Z-Cys-OH)₂ in a solution-phase synthesis.

  • Activation: Dissolve (Z-Cys-OH)₂ in an appropriate solvent (e.g., DMF, DCM). Add a coupling agent (e.g., DCC, HOBt) to activate the carboxylic acid groups.

  • Coupling: To the activated (Z-Cys-OH)₂, add the desired amino acid or peptide fragment with a free amino group. The reaction is typically stirred at room temperature until completion, monitored by TLC or HPLC.

  • Work-up and Purification: After the coupling reaction, the reaction mixture is worked up to remove the coupling byproducts and unreacted starting materials. This often involves extraction and precipitation. The resulting protected peptide is purified by crystallization or column chromatography.

  • Deprotection: The Z-protecting groups are removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by treatment with a strong acid such as HBr in acetic acid.

  • Final Purification: The deprotected peptide is purified by preparative HPLC to yield the final product.

General Protocol for Peptide Synthesis using Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard steps for incorporating a cysteine residue using Fmoc-Cys(Trt)-OH in an automated or manual SPPS workflow.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) and swell it in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20-50% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate Fmoc-Cys(Trt)-OH (typically 3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% TFA with scavengers (e.g., triisopropylsilane, water, and ethanedithiol) to cleave the peptide from the resin and simultaneously remove the Trt group from the cysteine side chain and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify by preparative HPLC.

Visualizing the Workflows

To further illustrate the distinct processes, the following diagrams outline the logical flow of each synthesis strategy.

Solution_Phase_Synthesis cluster_activation Activation cluster_coupling Coupling cluster_purification Purification cluster_deprotection Deprotection Z_Cys_OH (Z-Cys-OH)₂ Coupling_Agent Coupling Agent (e.g., DCC/HOBt) Z_Cys_OH->Coupling_Agent Reacts with Activated_Z_Cys_OH Activated (Z-Cys-OH)₂ Coupling_Agent->Activated_Z_Cys_OH Peptide_NH2 Peptide-NH₂ Activated_Z_Cys_OH->Peptide_NH2 Couples to Protected_Peptide Protected Peptide Peptide_NH2->Protected_Peptide Workup Work-up & Purification Protected_Peptide->Workup Deprotection_Reagent H₂/Pd or HBr/AcOH Workup->Deprotection_Reagent Treated with Final_Peptide Final Peptide Deprotection_Reagent->Final_Peptide

Solution-Phase Synthesis Workflow with (Z-Cys-OH)₂.

SPPS_Workflow start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-Cys(Trt)-OH (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (95% TFA Cocktail) repeat->final_cleavage No purification Precipitation & HPLC Purification final_cleavage->purification end Final Peptide purification->end

Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Cys(Trt)-OH.

Concluding Remarks

The choice between (Z-Cys-OH)₂ and Fmoc-Cys(Trt)-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis methodologies. For the synthesis of peptides where the direct incorporation of a cystine disulfide bridge is desired and the harsh deprotection conditions are tolerable, (Z-Cys-OH)₂ offers a viable, albeit more classical, approach.

However, for the majority of modern peptide synthesis applications, particularly for longer and more complex peptides, the orthogonality and mild reaction conditions afforded by the Fmoc/tBu strategy make Fmoc-Cys(Trt)-OH the superior choice. Its compatibility with automated SPPS protocols further enhances its efficiency and reproducibility, solidifying its position as the standard for cysteine incorporation in contemporary peptide research and development. Researchers should carefully consider the scale of their synthesis, the desired final peptide structure, and the available equipment when selecting the most appropriate cysteine derivative for their work.

References

Quantitative NMR Methods for L-Cystine Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-cystine, an essential amino acid, is critical in various fields, including pharmaceuticals, food supplements, and clinical research. While traditional methods like titration and High-Performance Liquid Chromatography (HPLC) have been staples for amino acid analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more efficient alternative. This guide provides an objective comparison of ¹H qNMR with conventional titrimetric, HPLC, and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation of L-cystine, supported by experimental data and detailed protocols.

Comparative Analysis of Quantitative Methods

The choice of an analytical method for L-cystine quantification depends on the specific requirements of the application, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the key performance parameters of ¹H qNMR, conventional titration, HPLC, and LC-MS for the validation of L-cystine.

Parameter ¹H qNMR Conventional Titration HPLC LC-MS/MS
Specificity High (structure-specific)Low to MediumHigh (with proper separation)Very High (mass-specific)
Linearity (R²) >0.999[1]N/ATypically >0.99Typically >0.99
Accuracy (Recovery) 100.7–103.3%[1]Method-dependent, can be lower97-108% for amino acids[2]Generally high, often with isotope-labeled internal standards
Precision (CV%) Intra-assay: 0.93%, Intermediate: 2.20%[1]Intra-assay: 3.59%, Intermediate: 4.87%[1]Typically <5%Typically <15%
Sensitivity (LOD) 3.8 µg[1]42.1 µg[1]µg/mL to ng/mL rangeng/mL to pg/mL range
Sensitivity (LOQ) 12.5 µg[1]106.0 µg[1]µg/mL to ng/mL rangeng/mL to pg/mL range
Analysis Time per Sample ~11 minutes[1]Variable, longer due to manual steps~20-30 minutes[1]~10-20 minutes
Sample Preparation Simple (dissolution, addition of internal standard)Moderately complex (dissolution, multiple reagent additions)Complex (derivatization often required)Complex (derivatization may be needed, protein precipitation)
Cost per Sample Lower (fewer consumables)LowMedium to High (solvents, columns)High (solvents, columns, standards)
Throughput High[1]LowMediumHigh

Key Takeaways:

  • ¹H qNMR offers a compelling balance of speed, accuracy, and simplicity for L-cystine quantification. It is more sensitive and precise than the conventional titrimetric method.[1] Its straightforward sample preparation and shorter analysis time make it suitable for high-throughput analysis.[1]

  • Conventional Titration , while economical, suffers from lower sensitivity, precision, and specificity compared to modern instrumental methods.[1]

  • HPLC is a well-established and reliable method for amino acid analysis. However, it often requires derivatization to achieve sufficient sensitivity and can have longer run times.

  • LC-MS/MS provides the highest sensitivity and specificity, making it ideal for complex matrices or trace-level quantification. The trade-off is typically higher cost and more complex method development.

Experimental Protocols

¹H qNMR Method for L-Cystine Quantification

This protocol is based on a validated method for determining L-cystine in food supplements and additives.[1]

a) Sample Preparation:

  • Accurately weigh approximately 20 mg of the L-cystine sample (or pre-treated sample matrix) into a microcentrifuge tube.

  • Add 1000 µL of a deuterated solvent (e.g., NaOD in D₂O) containing a known concentration of an internal standard (ISTD), such as maleic acid (e.g., 0.06 mg/mL).

  • Vortex the sample and then sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Centrifuge the sample at 13,000 rpm for 3 minutes to pellet any insoluble material.

  • Carefully transfer 600 µL of the supernatant to a 5 mm NMR tube for analysis.

b) NMR Data Acquisition:

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Acquisition Time (AQ): 2–4 seconds (optimized for resolution).[1]

    • Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (for L-cystine and ISTD, a D1 of 15s or more is recommended for full relaxation).

    • Number of Scans (NS): 16 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

c) Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the characteristic signals of L-cystine (e.g., δ 3.49, δ 3.02, δ 2.81 in NaOD) and the internal standard (e.g., δ 5.86 for maleic acid).[1]

  • Calculate the concentration of L-cystine using the following formula:

    Cx = (Ix / Nx) * (Nstd / Istd) * (Mx / Mstd) * Cstd

    Where:

    • Cx and Cstd are the concentrations of the analyte and standard.

    • Ix and Istd are the integral areas of the analyte and standard signals.

    • Nx and Nstd are the number of protons for the respective signals.

    • Mx and Mstd are the molecular weights of the analyte and standard.

Conventional Titrimetric Method for L-Cystine Quantification

This protocol is based on the procedure described in the Chinese Pharmacopoeia (2020 edition).[1]

  • Accurately weigh approximately 80 mg of the L-cystine sample and dissolve it in 12 mL of NaOH solution.

  • Place the solution in an ice bath in a dark room for 10 minutes.

  • Add 10 mL of KBr solution, 50 mL of KBrO₃ solution, and 15 mL of HCl solution.

  • Add 1.5 g of KI to the mixture and shake for 1 minute.

  • Titrate the solution with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • As the solution color changes from brownish-red to pale green, add 2 mL of starch indicator, which will turn the solution blue.

  • Continue the titration until the blue color disappears, indicating the endpoint.

  • The amount of L-cystine is calculated based on the volume of Na₂S₂O₃ solution used.

Visualizing the Workflows and Validation

Comparative Experimental Workflow

The following diagram illustrates the key steps involved in the quantification of L-cystine using qNMR, titrimetric, and chromatographic methods.

G cluster_qnmr qNMR Workflow cluster_titration Titration Workflow cluster_hplc_lcms Chromatographic Workflow (HPLC/LC-MS) qnmr_start Weigh Sample & ISTD qnmr_prep Dissolve in Deuterated Solvent qnmr_start->qnmr_prep qnmr_acq Acquire Spectrum qnmr_prep->qnmr_acq qnmr_proc Process Data & Integrate qnmr_acq->qnmr_proc qnmr_calc Calculate Concentration qnmr_proc->qnmr_calc tit_start Weigh Sample tit_dissolve Dissolve in NaOH tit_start->tit_dissolve tit_reagents Add Multiple Reagents (KBr, KBrO3, HCl, KI) tit_dissolve->tit_reagents tit_titrate Titrate with Na2S2O3 tit_reagents->tit_titrate tit_calc Calculate Concentration tit_titrate->tit_calc chrom_start Weigh Sample chrom_extract Extraction / Hydrolysis chrom_start->chrom_extract chrom_deriv Derivatization (often required) chrom_extract->chrom_deriv chrom_inject Inject into System chrom_deriv->chrom_inject chrom_sep Chromatographic Separation chrom_inject->chrom_sep chrom_detect Detection (UV, MS) chrom_sep->chrom_detect chrom_quant Quantify using Calibration Curve chrom_detect->chrom_quant

Caption: Comparative workflows for L-cystine quantification.

qNMR Method Validation Logic

The validation of a qNMR method ensures its reliability for its intended purpose. The following diagram outlines the logical relationships between key validation parameters.

G cluster_validation qNMR Method Validation method Validated qNMR Method linearity Linearity & Range (R² > 0.999) linearity->method accuracy Accuracy (Recovery % within limits) linearity->accuracy Establishes reliable quantification accuracy->method precision Precision (Repeatability & Intermediate, CV%) precision->method precision->accuracy Ensures consistent results sensitivity Sensitivity (LOD & LOQ) sensitivity->method sensitivity->linearity Defines lower limit of reliable range specificity Specificity (Signal Resolution) specificity->method specificity->accuracy Ensures analyte is correctly quantified

Caption: Logical flow of qNMR method validation.

References

A Comparative Guide to N-Protected Cystine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cysteine residues is fundamental to the synthesis of a vast array of peptides and proteins, enabling the formation of disulfide bridges that are critical for structural integrity, stability, and biological activity.[1][2][3] However, the high reactivity of the cysteine thiol (sulfhydryl) group presents significant challenges, necessitating robust protection strategies to prevent unwanted side reactions like oxidation and alkylation during synthesis.[1][3]

The choice of protecting groups for both the α-amino (Nα) and the side-chain thiol (S) functionalities is a critical decision that dictates the overall synthetic strategy, particularly for complex peptides with multiple disulfide bonds.[1] This guide provides a detailed comparative analysis of common N-protected cystine derivatives, focusing on their performance within the two primary solid-phase peptide synthesis (SPPS) methodologies: Fmoc/tBu and Boc/Bzl chemistry. We present supporting experimental data, detailed protocols for key reactions, and workflow diagrams to facilitate an informed selection process for your research and development needs.

Nα-Protection Strategies: Fmoc vs. Boc

The two dominant strategies in solid-phase peptide synthesis are defined by the choice of the temporary Nα-protecting group.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Strategy : This is the most prevalent method, utilizing a base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu, Trt) for side-chain protection.[1][4] Deprotection of the Fmoc group is achieved with a piperidine (B6355638) solution, while the final cleavage from the resin and removal of side-chain protectors occurs in a single step with strong acid (e.g., Trifluoroacetic Acid - TFA).[1][4] This approach offers mild conditions for the repetitive Nα-deprotection step, making it ideal for synthesizing peptides with acid-sensitive residues.[]

  • Boc (tert-Butyloxycarbonyl) Strategy : This classic strategy employs an acid-labile Boc group for Nα-protection, which is removed with dilute TFA at each step.[4][6] Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage.[2][6] While harsher, the Boc strategy can be advantageous for complex or aggregation-prone sequences.[4]

The selection between Fmoc and Boc strategies directly influences the choice of compatible S-thiol protecting groups for cysteine.

Comparative Analysis of S-Thiol Protecting Groups for Fmoc-Cysteine

The selection of the cysteine side-chain protecting group is arguably the most critical strategic decision in the synthesis of cysteine-containing peptides.[3] The ideal group should be stable during peptide chain assembly but selectively removable when desired. Below is a comparison of the most commonly used S-protectors in Fmoc-SPPS.

Protecting GroupStructureStabilityDeprotection ConditionsKey Applications & Remarks
Trt (Trityl) C(C₆H₅)₃Stable to base (piperidine). Labile to mild acid.Cleaved simultaneously with the peptide from the resin using standard TFA cocktails (e.g., TFA/TIS/H₂O).[2]Routine Synthesis : The most common and cost-effective choice for generating peptides with free thiols post-cleavage. Prone to some racemization.[3][7]
Acm (Acetamidomethyl) CH₂-NH-CO-CH₃Stable to TFA and piperidine.[2][8]Requires a separate step, typically with mercury(II) acetate (B1210297) at pH 4, followed by a scavenger, or with iodine in aqueous alcohol.[2][9]Orthogonal Protection : Ideal for the regioselective formation of multiple disulfide bonds. The protected peptide can be purified before disulfide formation.[1][2][3]
tBu (tert-Butyl) C(CH₃)₃Stable to piperidine and moderately stable to TFA if scavengers are avoided.[8]Requires strong acid conditions for complete removal, such as neat TFA with scavengers or HF. Can be removed with mercury(II) acetate.Orthogonal Protection : Can be used in combination with other acid-labile groups for selective disulfide bond formation.[3]
Mmt (4-Methoxytrityl) C(C₆H₅)₂(C₆H₄-p-OCH₃)Highly acid-labile. Stable to piperidine.Selectively removed on-resin using a very dilute acid solution (e.g., 1-2% TFA in DCM) without cleaving other protecting groups.[3][7]On-Resin Chemistry : Excellent for on-resin cyclization or modification of the cysteine thiol. The colored Mmt cation allows for easy monitoring of the deprotection.
StBu (S-tert-butylthio) S-C(CH₃)₃Stable to both TFA and piperidine.Cleaved by reduction, typically with thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[1][2]Orthogonal Protection : Provides an alternative orthogonal strategy based on reduction rather than acidolysis or oxidation.
Thp (Tetrahydropyranyl) C₅H₉OStable to base. Labile to mild acid.Removed during standard TFA cleavage.Reduced Racemization : Shown to significantly reduce epimerization at the C-terminal cysteine compared to Trt, making it a superior alternative for sensitive sequences.[3][7]

N-Cbz-Cystine Derivatives

The Cbz (Benzyloxycarbonyl or Z) group is a cornerstone of traditional peptide chemistry, particularly in solution-phase synthesis.[6][10]

  • Stability : The Cbz group is stable to the acidic and basic conditions used in Boc and Fmoc-SPPS, respectively, making it orthogonal to both.[10]

  • Deprotection : Its primary removal method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which is a mild, non-acidic method.[10][11] Other methods include using strong acids like HBr in acetic acid or, more recently, milder conditions like AlCl₃ in HFIP.[11]

  • Applications : Due to the requirements of catalytic hydrogenation, its use in solid-phase synthesis is limited but not impossible. It remains highly valuable for solution-phase fragment condensation, where protected peptide segments are created and then ligated.

Mandatory Visualizations

G cluster_0 Peptide Elongation Cycle (Repeated) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 n cycles Coupling 2. Coupling (Fmoc-Cys(PG)-OH, Activator) Wash1->Coupling n cycles Wash2 Wash (DMF) Coupling->Wash2 n cycles Wash2->Fmoc_Deprotection n cycles Protected_Peptide Protected Peptidyl-Resin Resin Start: Fmoc-Linker-Resin Resin->Fmoc_Deprotection Final_Cleavage 3. Final Cleavage & Global Deprotection (TFA Cocktail) Protected_Peptide->Final_Cleavage Crude_Peptide Crude Peptide (Free Thiol if PG=Trt) Final_Cleavage->Crude_Peptide Purification 4. Purification (RP-HPLC) Crude_Peptide->Purification Oxidation 5. Disulfide Bond Formation (Optional) Crude_Peptide->Oxidation Final_Product Pure Peptide Purification->Final_Product Oxidation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis of a cysteine-containing peptide.

G Start What is the desired final state of the Cysteine thiol? Free_Thiol Free Thiol Start->Free_Thiol Simple Single_Disulfide Single Disulfide Bond Start->Single_Disulfide Simple Multi_Disulfide Multiple, Regioselective Disulfide Bonds Start->Multi_Disulfide Complex OnResin_Chem On-Resin Thiol Modification/Cyclization Start->OnResin_Chem Specialized Use_Trt Use Cys(Trt) or Cys(Thp) (for racemization-prone sequences) Free_Thiol->Use_Trt Single_Disulfide->Use_Trt Use_Acm_StBu Use orthogonal pairs: Cys(Trt) + Cys(Acm) Cys(Acm) + Cys(tBu) Cys(Trt) + Cys(StBu) Multi_Disulfide->Use_Acm_StBu Use_Mmt Use Cys(Mmt) OnResin_Chem->Use_Mmt

References

A Comprehensive Guide to Cysteine Protection: Evaluating the Z-Group in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of amino acid protecting groups is paramount to the successful synthesis of pure, high-yield peptides. This guide provides a detailed comparative analysis of the benzyloxycarbonyl (Z or Cbz) group for cysteine side-chain protection, weighing its advantages against a host of modern alternatives within the framework of peptide synthesis.

The nucleophilic thiol side-chain of cysteine necessitates robust protection during peptide synthesis to prevent undesirable oxidation and alkylation. The choice of a cysteine protecting group is a critical decision that influences the overall synthetic strategy, especially for complex peptides with multiple disulfide bonds. Key factors in this decision include the desired final state of the thiol (free or as part of a disulfide bond), the need for orthogonal deprotection schemes for regioselective disulfide bond formation, and the minimization of side reactions such as racemization and β-elimination.

Historically, the Z-group, typically employed as an S-benzyl (Bzl) ether, has been a cornerstone in peptide chemistry, particularly in solution-phase and Boc/Bzl solid-phase peptide synthesis (SPPS). However, with the ascendancy of Fmoc/tBu chemistry, a diverse array of alternative protecting groups have been developed, each with a unique profile of stability and lability. This guide presents a data-driven comparison, detailed experimental protocols, and workflow diagrams to facilitate an informed selection process.

Comparative Analysis of Cysteine Protecting Groups

The performance of a protecting group is evaluated by its stability under various reaction conditions, the ease and selectivity of its removal, and its influence on the stereochemical integrity of the peptide. The following table summarizes key quantitative and qualitative data for the Z-group and its most widely used alternatives.

Protecting GroupStructureStabilityDeprotection ConditionsKey AdvantagesDisadvantages & Side Reactions
Z (S-Benzyl) Benzyl (B1604629)Stable to TFA (in Boc-SPPS) and mild base.Strong acid (HF, TFMSA), Sodium in liquid ammonia, Catalytic hydrogenolysis (Pd/C).Historically significant, compatible with Boc-SPPS.Prone to β-elimination with strong acid cleavage[1]. Catalyst poisoning by sulfur during hydrogenolysis[2][3].
Trityl (Trt) TriphenylmethylLabile to mild acid. Stable to base.Mild acid (e.g., 1-5% TFA in DCM), Standard TFA cocktails (TFA/TIS/H₂O).Most common in Fmoc-SPPS, cost-effective, cleaved during final deprotection.Can cause significant racemization, especially at the C-terminus[4]. Susceptible to S-alkylation by carbocations from the resin[5].
Acetamidomethyl (Acm) AcetamidomethylStable to TFA and piperidine.Iodine (forms disulfide), Mercury(II) acetate, Silver(I) salts.Orthogonal to both Boc and Fmoc strategies, allows for selective disulfide bond formation.Deprotection with heavy metals is hazardous. Slower oxidation with iodine in non-polar solvents.
tert-Butyl (tBu) tert-ButylStable to TFA, piperidine, and iodine oxidation.Strong acid (HF, TFMSA), Mercury(II) acetate.Highly stable, orthogonal to Fmoc strategy, useful for complex peptides.Harsh deprotection conditions required. Can be partially removed with TFMSA[6].
Diphenylmethyl (Dpm) DiphenylmethylStable to mild acid (1-3% TFA), labile to strong acid.High concentration of TFA (60-90% in DCM).Less prone to racemization compared to Trt. Compatible with Mmt for orthogonal strategies.Requires stronger acid for cleavage than Trt.
4-Methoxytrityl (Mmt) 4-MethoxytritylHighly acid-labile. Stable to base.Very mild acid (1-2% TFA in DCM).Allows for selective on-resin deprotection and disulfide bond formation.Not fully compatible with Trt as their acid labilities are not sufficiently different[7].
Tetrahydropyranyl (Thp) TetrahydropyranylLabile to standard TFA cocktails. Stable to 1% TFA in DCM.Standard TFA cocktails (e.g., TFA/TIS/H₂O).Significantly reduces racemization compared to Trt. Minimizes piperidinylalanine formation[8].Introduces an additional chiral center.

Quantitative Data on Racemization

Racemization of the cysteine residue, particularly when it is C-terminal, is a significant challenge during the repeated basic treatments for Fmoc-group removal and during coupling reactions. The choice of protecting group has a dramatic impact on the extent of this side reaction.

Protecting GroupRacemization (%)Experimental ConditionsReference
S-Benzyl (Bzl) 5.3%Not specified[9]
Trityl (Trt) 3.3% - 8.0%DIPCDI/Oxyma Pure coupling; HCTU mediated coupling[10]
Diphenylmethyl (Dpm) 1.2% - 6.8%HCTU mediated coupling; DIPCDI/Oxyma Pure coupling[10]
Acetamidomethyl (Acm) <1.0%HCTU mediated coupling with PS or DBU as base[10]
Tetrahydropyranyl (Thp) 0.74%DIPCDI/Oxyma Pure coupling
4-methoxybenzyloxymethyl (MBom) 0.4%Conventional SPPS with phosphonium/uronium reagents[10]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-S-benzyl-L-cysteine

This protocol describes a representative synthesis of doubly protected cysteine suitable for peptide synthesis.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Benzyl chloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of S-benzyl-L-cysteine: Dissolve L-cysteine hydrochloride monohydrate in aqueous NaOH solution. Cool the solution in an ice bath. Add benzyl chloride dropwise with vigorous stirring. Allow the reaction to proceed for several hours at room temperature. Acidify the solution with HCl to precipitate the S-benzyl-L-cysteine. Filter the precipitate, wash with cold water, and dry.

  • N-protection with Cbz group: Suspend the S-benzyl-L-cysteine in a mixture of water and a suitable organic solvent (e.g., diethyl ether). Cool the mixture in an ice bath. Add benzyl chloroformate and a solution of sodium bicarbonate simultaneously and portion-wise while maintaining the pH between 8 and 9. Stir vigorously for several hours at room temperature.

  • Work-up: Separate the aqueous layer and wash it with diethyl ether to remove excess benzyl chloroformate. Acidify the aqueous layer with HCl to precipitate the N-Cbz-S-benzyl-L-cysteine. Filter the product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/petroleum ether).

Protocol 2: Deprotection of S-benzyl group by Catalytic Hydrogenolysis

This protocol outlines the removal of the S-benzyl group from a peptide. Note that this method is often hampered by catalyst poisoning.

Materials:

  • S-benzyl protected peptide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (or another suitable solvent like acetic acid)

  • Hydrogen gas (H₂) source

  • Celite

Procedure:

  • Reaction Setup: Dissolve the S-benzyl protected peptide in methanol. Place the solution in a hydrogenation flask. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Evacuate the flask and refill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction time can vary from a few hours to overnight. If the reaction stalls due to catalyst poisoning, it may be necessary to filter the mixture and add fresh catalyst[2].

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide. The crude peptide can then be purified by HPLC.

Decision-Making Workflow for Cysteine Protection

The selection of an appropriate cysteine protecting group is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this choice.

G Decision Tree for Cysteine Protecting Group Selection start Start: Cysteine in Peptide Sequence synthesis_strategy Synthesis Strategy? start->synthesis_strategy boc_spps Boc-SPPS synthesis_strategy->boc_spps Boc/Bzl fmoc_spps Fmoc-SPPS synthesis_strategy->fmoc_spps Fmoc/tBu final_product Desired Final Product? free_thiol Free Thiol final_product->free_thiol disulfide Disulfide Bond(s) final_product->disulfide orthogonality Need for Orthogonal Protection? yes_ortho Yes orthogonality->yes_ortho no_ortho No orthogonality->no_ortho z_bzl Z (S-Bzl), Acm boc_spps->z_bzl fmoc_spps->final_product trt_thp Trt, Thp, Dpm free_thiol->trt_thp disulfide->orthogonality mmt_acm Mmt, Acm, etc. yes_ortho->mmt_acm no_ortho->trt_thp acm_tbu Acm, tBu mmt_acm->acm_tbu

A decision tree for selecting a cysteine protecting group.

Mechanism of a Common Side Reaction: β-Elimination

β-elimination is a prevalent side reaction, especially for C-terminal cysteine residues, and is influenced by the nature of the protecting group. The reaction proceeds via abstraction of the α-proton, followed by elimination of the protected thiol.

G Mechanism of β-Elimination at C-terminal Cysteine cluster_0 C-terminal Cys(PG) on Resin cluster_1 Base-catalyzed α-proton abstraction cluster_2 Elimination cluster_3 Nucleophilic Addition start Peptide-Cys(PG)-Resin intermediate1 Carbanion Intermediate start->intermediate1 Base (e.g., Piperidine) intermediate2 Dehydroalanine Intermediate intermediate1->intermediate2 - PG-S⁻ side_product Piperidinyl-alanine Adduct intermediate2->side_product piperidine Piperidine piperidine->side_product

β-Elimination of a C-terminal cysteine residue.

Conclusion

The selection of a side-chain protecting group for cysteine is a critical, strategy-defining step in peptide synthesis. While the Z (S-benzyl) group has historical significance and remains relevant in Boc-SPPS, its application in modern Fmoc-SPPS is limited due to the availability of superior alternatives. For routine synthesis where a free thiol is desired post-cleavage, Trt is a cost-effective choice, but for sequences prone to racemization, Thp offers a superior alternative by significantly reducing epimerization[8]. For complex syntheses requiring orthogonal schemes and regioselective disulfide bond formation, the high stability of Acm and tBu is invaluable, despite their more hazardous deprotection methods[6]. The Mmt group provides strategic flexibility for on-resin modifications. Ultimately, the optimal protecting group must be chosen by carefully considering the specific requirements of the target peptide and the overall synthetic strategy.

References

A Comparative Guide to the Analytical Cross-Validation of (Z-Cys-OH)2 and Related Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical profiles of N,N'-bis(benzyloxycarbonyl)-L-cystine, or (Z-Cys-OH)2, against other commonly utilized cysteine derivatives. The information presented herein is intended to assist researchers in selecting appropriate reagents and in the cross-validation of their analytical results. The data is supported by a summary of key analytical properties and detailed experimental protocols for characterization.

Introduction to this compound and Its Alternatives

This compound is a protected form of the amino acid L-cystine, where the amino groups are protected by benzyloxycarbonyl (Z) groups. This protection strategy is valuable in peptide synthesis and other biochemical applications where precise control of reactive sites is necessary. For a comprehensive evaluation, this guide compares this compound with other widely used protected cysteine derivatives, namely Fmoc-Cys(Trt)-OH and Boc-Cys(Trt)-OH, as well as the unprotected L-cystine as a baseline. These alternatives are frequently employed in solid-phase peptide synthesis (SPPS) and represent different protection schemes (Fmoc and Boc) for the α-amino group and a trityl (Trt) protection for the thiol group of cysteine.

Comparative Analytical Data

The following table summarizes the key analytical and physical properties of this compound and its selected alternatives, compiled from publicly available data. These parameters are fundamental for the initial characterization and quality assessment of these compounds.

PropertyThis compoundFmoc-Cys(Trt)-OHBoc-Cys(Trt)-OHL-Cystine
CAS Number 6968-11-2103213-32-7[1][2]21947-98-856-89-3[3]
Molecular Formula C22H24N2O8S2C37H31NO4S[2][4]C27H29NO4SC6H12N2O4S2[3]
Molecular Weight 508.56 g/mol 585.71 g/mol [4]463.59 g/mol 240.30 g/mol
Purity (typical) >98%≥95.0% to ≥99.0% (HPLC)[1][5]97% to ≥99.0% (HPLC)≥98% to 99%+[3][6]
Melting Point 118-122 °C170-173 °C[1]143-146 °C247-249 °C (decomposes)[7]
Appearance White to off-white solid/powderWhite to off-white powder[4]White to off-white powderWhite crystalline powder[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble in THF, DMF, DMSO[1][2]Soluble in Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9]Slightly soluble in water
Optical Activity Not consistently reported[α]20/D +16.0±2° (c=1% in THF)[1][α]20/D +27.5° (c=1 in ethanol)[α]20/D -225.0° to -215.0° (free basis)[8]

Experimental Protocols

The characterization of this compound and its alternatives typically involves a suite of analytical techniques to confirm identity, purity, and stability. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of protected amino acids and detecting any enantiomeric impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector is suitable.

  • Column : A reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm particle size, 4.6 x 250 mm) is commonly used. For chiral purity, a specialized chiral stationary phase column may be employed.[10]

  • Mobile Phase : A gradient elution is typically used.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile (B52724).

    • A typical gradient might run from 30% B to 100% B over 20-30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 220 nm and 254 nm. The Fmoc group in Fmoc-Cys(Trt)-OH provides a strong UV absorbance, making it particularly amenable to this detection method.[11]

  • Sample Preparation : Samples are dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase, to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm filter before injection.

  • Analysis : The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. Enantiomeric purity can be assessed by separating diastereomeric derivatives, for instance, by using Marfey's reagent, followed by RP-HPLC analysis.[12]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of the compound, providing strong evidence of its identity.

  • Instrumentation : An Electrospray Ionization Mass Spectrometer (ESI-MS) is commonly used for this type of analysis.

  • Ionization Mode : Both positive and negative ion modes can be used, depending on the compound's ability to gain or lose a proton. For these acidic compounds, negative ion mode is often informative.

  • Sample Preparation : The sample is dissolved in a solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile, at a concentration of approximately 0.1 mg/mL. The solution is then infused directly into the mass spectrometer or injected via an LC system.

  • Data Analysis : The resulting mass spectrum is analyzed for the presence of the expected molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of characteristic functional groups and the overall molecular skeleton.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent : A deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6), is chosen.

  • Experiments :

    • ¹H NMR : This experiment provides information about the number and types of protons in the molecule. The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the structure. For example, the aromatic protons of the Z, Trt, and Fmoc groups will appear in distinct regions of the spectrum.

    • ¹³C NMR : This provides information about the carbon framework of the molecule.

  • Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of the chosen deuterated solvent.

  • Data Analysis : The obtained spectra are compared with expected chemical shifts and coupling constants for the proposed structure.

Visualizing Workflows and Pathways

To further clarify the processes involved in the analysis and potential application of these compounds, the following diagrams are provided.

Analytical Workflow for Cysteine Derivatives cluster_sample Sample Preparation Sample Cysteine Derivative (this compound or Alternative) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC (Purity & Chiral Analysis) Filtration->HPLC MS Mass Spectrometry (Identity Confirmation) Filtration->MS NMR NMR Spectroscopy (Structural Elucidation) Filtration->NMR Purity Purity Assessment (>98%) HPLC->Purity Identity Molecular Weight Confirmation MS->Identity Structure Structural Verification NMR->Structure

Caption: General workflow for the analytical characterization of cysteine derivatives.

Hypothetical Signaling Pathway Involving a Cysteine Derivative cluster_cys Role of Cysteine Derivative Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Cys_Derivative Cysteine Derivative (e.g., as part of a synthetic peptide inhibitor) Cys_Derivative->Kinase_Cascade Inhibition Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the inhibitory role of a cysteine-containing peptide.

Conclusion

The cross-validation of analytical results for this compound and its alternatives is crucial for ensuring the quality and reliability of research outcomes. While this compound, Fmoc-Cys(Trt)-OH, and Boc-Cys(Trt)-OH serve similar purposes in protecting cysteine residues, their distinct physicochemical properties necessitate specific considerations during analysis. The choice of derivative will depend on the specific application, such as the chemistry of peptide synthesis (e.g., Fmoc vs. Boc strategies). The protocols and comparative data provided in this guide offer a foundational framework for researchers to conduct thorough analytical characterization and make informed decisions in their experimental design.

References

A Comparative Guide to the Synthesis of (Z-Cys-OH)2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of protected amino acids is a critical step in peptide synthesis and the development of new therapeutics. This guide provides a comparative analysis of established protocols for the synthesis of N,N'-dicarbobenzyloxy-L-cystine, commonly known as (Z-Cys-OH)2, a key building block in many synthetic strategies. We present a detailed comparison of reaction conditions, yields, and purification methods to aid in the selection of the most suitable protocol for your research needs.

Comparison of Synthesis Protocols

The synthesis of this compound primarily involves the protection of the amino groups of L-cystine with the benzyloxycarbonyl (Z or Cbz) group. The most common method utilizes benzyl (B1604629) chloroformate as the protecting agent in the presence of a base. Below, we compare two detailed protocols derived from the scientific literature.

ParameterProtocol 1: Direct N-protection in a Biphasic SystemProtocol 2: Esterification Followed by N-protection
Starting Material L-CystineL-Cystine
Key Reagents L-cystine, Sodium Bicarbonate, Benzyl Chloroformate, Toluene (B28343), WaterL-cystine, Methanol (B129727), Thionyl Chloride, Sodium Bicarbonate, Benzyl Chloroformate
Reaction Temperature 16-18°C0-5°C (esterification), <5°C (N-protection)
Reaction Time 4 hours4 hours (esterification), 1 hour at <5°C then warmed to RT
Reported Yield 99.1% (of the oily product)99.1% (of the dimethyl ester intermediate)
Purification Method Extraction with toluene, washing with water, dilute sodium carbonate, 5% HCl, and saturated sodium chloride, followed by concentration in vacuo.Removal of excess methanol by distillation, extraction with toluene, washing with sodium bicarbonate, 5% HCl, and saturated NaCl, followed by concentration in vacuo.
Final Product Form Oily residueOily residue (of N,N'-bis-benzyloxycarbonyl cystine dimethyl ester)

Experimental Protocols

Protocol 1: Direct N-protection of L-Cystine in a Toluene/Water System

This protocol describes the direct N-benzyloxycarbonylation of L-cystine in a two-phase solvent system.

Materials:

  • L-cystine

  • Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Toluene

  • Water

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend L-cystine in toluene.

  • Add a solution of sodium bicarbonate in water to create a clear two-phase solution.

  • Cool the mixture to 16-18°C.

  • Add benzyl chloroformate dropwise while maintaining the temperature at 16-18°C.

  • Stir the reaction mixture at this temperature for 4 hours.

  • Separate the aqueous phase and extract it three times with toluene.

  • Combine the toluene extracts and wash sequentially with water, dilute sodium carbonate solution, 5% HCl solution, and saturated sodium chloride solution.

  • Dry the organic phase over magnesium sulfate.

  • Concentrate the solution in vacuo to obtain this compound as an oil.[1]

Protocol 2: Esterification of L-Cystine Followed by N-protection

This protocol involves a two-step process starting with the formation of the dimethyl ester of L-cystine, followed by N-protection. Note that this protocol yields the dimethyl ester of the target compound, which would require a subsequent hydrolysis step to yield this compound.

Materials:

  • L-cystine

  • Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Toluene

  • Water

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Esterification:

    • Suspend L-cystine in methanol and cool the mixture to 0-5°C.

    • Add thionyl chloride while maintaining the temperature below 10°C.

    • Heat the reaction to reflux for 4 hours.

    • Remove excess methanol by distillation.[1]

  • N-protection:

    • As the product from the previous step begins to precipitate, add water followed by the slow addition of sodium bicarbonate at a temperature below 5°C.

    • Slowly add benzyl chloroformate, maintaining the temperature at <5°C for 1 hour.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Heat the mixture to 30-40°C and separate the organic phase.

    • Wash the aqueous phase three times with toluene.

    • Combine the organic solutions and wash sequentially with sodium bicarbonate solution, 5% HCl, and saturated NaCl.

    • Dry the organic phase over MgSO₄.

    • Concentrate in vacuo by rotoevaporation to afford N,N′-bis-benzyloxycarbonyl cystine dimethyl ester as an oil.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Material cluster_protocol1 Protocol 1: Direct N-protection cluster_protocol2 Protocol 2: Esterification then N-protection cluster_end Final Product Start L-Cystine P1_Step1 Dissolve in Toluene/Water with NaHCO3 Start->P1_Step1 P2_Step1 Esterification with Methanol & SOCl2 Start->P2_Step1 P1_Step2 Add Benzyl Chloroformate (16-18°C, 4h) P1_Step1->P1_Step2 P1_Step3 Workup: Extraction & Washing P1_Step2->P1_Step3 P1_Step4 Concentration P1_Step3->P1_Step4 End This compound P1_Step4->End P2_Step2 N-protection with Benzyl Chloroformate & NaHCO3 P2_Step1->P2_Step2 P2_Step3 Workup: Extraction & Washing P2_Step2->P2_Step3 P2_Step4 Concentration P2_Step3->P2_Step4 P2_Step5 Hydrolysis (Implied) P2_Step4->P2_Step5 Yields Diester P2_Step5->End

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (Z-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (Z-Cys-OH)2, also known as N,N'-Dicarboxybenzyloxy-L-cystine, a key reagent in peptide synthesis. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

This compound , a derivative of the amino acid cysteine, presents specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). Understanding these risks is the first step toward effective risk mitigation.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are:

  • Acute oral toxicity : Harmful if swallowed.

  • Skin corrosion/irritation : Causes skin irritation.[1]

  • Serious eye damage/eye irritation : Causes serious eye irritation.[1]

  • Specific target organ toxicity (single exposure) : May cause respiratory irritation.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns the GHS07 pictogram to this substance, indicating that it is harmful.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Skin and Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatUse in a well-ventilated area or chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.
Dissolving and Solution Handling Safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a chemical fume hood.
Reaction Setup and Monitoring Safety goggles with side-shields and/or face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant laboratory coat or apronAll operations should be conducted in a chemical fume hood.
Waste Disposal Safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatHandle in a well-ventilated area, preferably a chemical fume hood.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use a tared container - Minimize dust generation prep->weigh dissolve Dissolution - Add solid to solvent slowly - Stir to dissolve weigh->dissolve reaction Reaction - Conduct in appropriate glassware - Monitor for any changes dissolve->reaction cleanup Cleanup & Decontamination - Clean spills immediately - Decontaminate surfaces reaction->cleanup disposal Waste Disposal - Segregate waste - Label containers clearly cleanup->disposal

Caption: Standard operating procedure for handling this compound.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain the Spill (Use inert absorbent for liquids) ppe->contain collect Collect Spill Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Collection:

  • Segregation: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name, " this compound," and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

Disposal Method:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols and operational plans, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before use.

References

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(Z-Cys-OH)2

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